o-Cumylphenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylpropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWNFAKWHDOUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171177 | |
| Record name | Phenol, o-(alpha,alpha-dimethylbenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18168-40-6 | |
| Record name | 2-(1-Methyl-1-phenylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18168-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cumylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018168406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, o-(alpha,alpha-dimethylbenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-CUMYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8K97R8J5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
o-Cumylphenol: A Comprehensive Technical Guide
CAS Number: 18168-40-6
This technical guide provides an in-depth overview of o-Cumylphenol, also known as 2-(2-phenylpropan-2-yl)phenol. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, safety, and biological activity.
Chemical and Physical Properties
This compound is an organic compound featuring a phenol ring substituted with a cumyl group at the ortho position.[1] This substitution pattern imparts specific physical and chemical characteristics that differentiate it from its para isomer. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key properties, with some values being estimates based on its structural similarity to p-cumylphenol.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| CAS Number | 18168-40-6 | [1] |
| IUPAC Name | 2-(2-phenylpropan-2-yl)phenol | [1] |
| Appearance | White solid (expected) | [2] |
| Boiling Point | 335 °C (for p-isomer) | [2] |
| Melting Point | 70 °C min (for p-isomer) | [2] |
| Flash Point | 187 °C (for p-isomer) | [2] |
| Solubility | Expected to be sparingly soluble in water | |
| LogP (predicted) | 4.4 | [3] |
Synthesis of this compound
The primary industrial method for producing cumylphenols is the Friedel-Crafts alkylation of phenol with α-methylstyrene, catalyzed by an acid.[1] The reaction typically yields a mixture of ortho and para isomers, with the para isomer often being the major product.
Experimental Protocol: Friedel-Crafts Alkylation for Cumylphenol Synthesis
Objective: To synthesize a mixture of o- and p-cumylphenol via the acid-catalyzed alkylation of phenol with α-methylstyrene.
Materials:
-
Phenol
-
α-methylstyrene
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst)
-
Solvent (e.g., toluene or an excess of phenol)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvents for extraction and chromatography (e.g., dichloromethane, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol in the chosen solvent.
-
Catalyst Addition: Carefully add the acid catalyst to the phenol solution while stirring.
-
Reactant Addition: Heat the mixture to the desired reaction temperature (typically between 40-100 °C).[1] Slowly add α-methylstyrene dropwise from the dropping funnel to the reaction mixture over a period of time. The slow addition helps to control the exothermic reaction and can influence the isomer ratio.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.
-
Extract the organic layer with an appropriate solvent like dichloromethane.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product, a mixture of o- and p-cumylphenol, along with potential byproducts like dicumylphenol, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Factors Influencing Ortho:Para Selectivity:
-
Catalyst: The choice of catalyst can influence the isomer ratio.
-
Temperature: Reaction temperature is a critical parameter. Lower temperatures may favor the formation of the ortho isomer to some extent, while higher temperatures can lead to increased formation of byproducts.[1]
-
Solvent: The polarity of the solvent can affect the reaction pathway and isomer distribution.
-
Reactant Ratio: The molar ratio of phenol to α-methylstyrene is important. An excess of phenol is often used to minimize the formation of di-substituted products.[4]
Caption: Workflow for the synthesis of this compound.
Safety Data Sheet (SDS) Information
| Hazard Category | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[5] |
| Eye Damage/Irritation | Causes serious eye damage.[5] |
| Aquatic Hazard | Harmful to aquatic life.[5] |
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from oxidizing agents, acid chlorides, and acid anhydrides.
Biological Activity and Signaling Pathways
This compound is recognized as an endocrine-disrupting chemical (EDC), primarily due to its interaction with estrogen receptors.[1]
Endocrine Disruption
This compound can mimic the action of the natural hormone estrogen by binding to estrogen receptors (ERs), which can lead to a variety of biological effects. Research has shown that cumylphenols can interact with both estrogen receptor alpha (ERα) and estrogen-related receptor gamma (ERRγ).[6]
The binding of this compound to these receptors can initiate a signaling cascade that is normally triggered by estrogen. This can lead to the activation or repression of target genes, ultimately disrupting normal endocrine function.
References
- 1. Buy this compound | 18168-40-6 [smolecule.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. PubChemLite - this compound (C15H16O) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 18168-40-6 | Benchchem [benchchem.com]
- 5. Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
o-Cumylphenol synthesis via Friedel-Crafts alkylation
An In-Depth Technical Guide to the Synthesis of o-Cumylphenol via Friedel-Crafts Alkylation
Abstract
This technical guide provides a comprehensive overview of the synthesis of orththis compound (o-CP) through the Friedel-Crafts alkylation of phenol. It details the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and discusses methods for product purification. The document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering insights into the optimization of reaction conditions to selectively achieve ortho-alkylation.
Introduction
Cumylphenols, particularly this compound, are valuable chemical intermediates used in the production of antioxidants, resins, and other specialty chemicals[1]. The primary industrial route for their synthesis is the acid-catalyzed Friedel-Crafts alkylation of phenol with α-methylstyrene (AMS)[1][2]. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, primarily the para- and ortho-cumylphenols, along with di-substituted products[2][3]. While p-cumylphenol is often the desired product for applications like polycarbonate resin production, the selective synthesis of this compound presents unique challenges and opportunities[2]. This guide focuses on the methodologies and strategies to favor the formation of the ortho isomer.
Reaction Mechanism
The Friedel-Crafts alkylation of phenol with AMS proceeds via an electrophilic aromatic substitution mechanism. The process is initiated by an acid catalyst, which can be a homogeneous mineral acid or a heterogeneous solid acid catalyst[2][4].
The key steps are as follows:
-
Formation of the Electrophile : The acid catalyst protonates the α-methylstyrene at the terminal carbon of the double bond, forming a stable tertiary cumyl carbocation[2].
-
Electrophilic Attack : The electron-rich phenol ring acts as a nucleophile, attacking the cumyl carbocation. The hydroxyl group of phenol is an ortho-para directing group[2].
-
Deprotonation : A base, such as a water or phenol molecule, removes a proton from the cyclohexadienyl cation intermediate (arenium ion), restoring the aromaticity of the ring and yielding the cumylphenol product[5][6].
The regioselectivity (ortho vs. para substitution) is influenced by several factors, including the catalyst type, reaction temperature, and solvent. Hydrogen bonding between the phenolic hydroxyl group and the incoming electrophile can promote ortho-substitution[2].
Caption: Friedel-Crafts alkylation mechanism for this compound synthesis.
Catalytic Systems
The choice of catalyst is critical in controlling the reaction rate and selectivity. Both homogeneous and heterogeneous catalysts are employed.
-
Homogeneous Catalysts : Mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TSA) are effective homogeneous catalysts. They are highly active but pose challenges in separation from the product mixture, often requiring neutralization steps that generate waste[2].
-
Heterogeneous Catalysts : Solid acid catalysts are environmentally preferred as they can be easily separated by filtration and are often reusable[2][4]. Common examples include:
-
Ion-Exchange Resins : Sulfonated polystyrene resins like Amberlyst 15 are widely used[3].
-
Zeolites and Acid Clays : These materials offer shape selectivity and can be tailored to favor specific isomers[7][8].
-
Supported Acids : Solid acids like H₂SO₄ supported on silica (H₂SO₄-SiO₂) have also been reported[9].
-
A dual catalytic system of ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-selectivity in the alkylation of phenols, suggesting a mechanism where a zinc-phenolate species templates the reaction at the ortho-position[10][11].
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric acid, p-TSA | High activity, low cost | Difficult to separate, waste generation |
| Heterogeneous | Amberlyst 15, Zeolites, Acid Clays | Easy separation, reusable, eco-friendly | Potentially lower activity, deactivation |
Table 1: Comparison of Homogeneous and Heterogeneous Catalytic Systems.
Experimental Protocols & Data
General Experimental Protocol (Batch Process)
This protocol is a representative procedure based on common laboratory practices for the synthesis of cumylphenol using a solid acid catalyst[3][9].
-
Reactor Setup : A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and a dropping funnel. The system is purged with an inert gas (e.g., nitrogen).
-
Charging Reactants : Charge the reactor with phenol (e.g., 2 to 15 molar equivalents to AMS) and a solvent like toluene or cumene, if used[7][9][12]. The use of excess phenol helps to minimize polyalkylation[13].
-
Catalyst Addition : Add the acid catalyst (e.g., 1-10 wt% of total reactants) to the phenol mixture.
-
Reaction Execution : Heat the mixture to the desired reaction temperature (typically 40-100°C)[7]. Slowly add α-methylstyrene (1 molar equivalent) dropwise to the reactor over a period of 1-2 hours to control the reaction exotherm[3].
-
Reaction Monitoring : Maintain the reaction temperature for an additional 1-4 hours after the AMS addition is complete. Monitor the reaction progress using techniques like GC or TLC.
-
Catalyst Removal :
-
Product Isolation & Purification : The crude product is purified by vacuum distillation to separate unreacted phenol, the this compound isomer, the p-cumylphenol isomer, and heavier byproducts like dicumylphenol and AMS dimers[3][7].
Summary of Reaction Conditions and Performance
The formation of this compound is often disfavored kinetically and thermodynamically compared to the para isomer. Higher temperatures and longer reaction times tend to favor the formation of p-cumylphenol and di-substituted products[3]. Achieving high ortho-selectivity requires careful optimization.
| Parameter | Typical Range | Rationale / Impact on Ortho-Selectivity | Reference |
| Reactants | Phenol, α-Methylstyrene | Core components for the alkylation reaction. | [2] |
| Phenol:AMS Molar Ratio | 2:1 to 15:1 | Excess phenol minimizes polyalkylation. | [7] |
| Catalyst | Solid Acids (e.g., Amberlyst 15) | Favored for ease of separation. | [3][7] |
| Temperature | 40°C - 100°C | Lower temperatures may favor ortho-isomer. High temps favor para. | [3][7] |
| Solvent | Cumene, Toluene | Can improve viscosity and throughput. Cumene can increase para-selectivity. | [7][9][12] |
| Pressure | 0.1 - 0.7 MPa | Maintained to control reaction and prevent boiling. | [7] |
Table 2: Key Reaction Parameters for Cumylphenol Synthesis.
Product Purification Workflow
The purification of this compound from the reaction mixture is a critical step due to the presence of the p-cumylphenol isomer, unreacted phenol, and various byproducts. The process almost invariably involves multi-stage vacuum distillation[3][7].
Caption: General workflow for the purification of this compound.
Purification Steps [7]:
-
Catalyst Removal : The crude mixture is passed through an anionic resin bed to remove any residual acid catalyst[7].
-
First Distillation : The mixture is fed to a distillation column under reduced pressure to remove light components like unreacted phenol and any solvent (e.g., cumene), which can be recycled.
-
Second Distillation : The bottoms from the first column are sent to a second column, operating at ~20-40 mm Hg and 170-225°C. The overhead fraction contains this compound and byproducts like trimethylphenylindane (TMPI)[7][12].
-
Third Distillation : The bottoms from the second column, rich in p-cumylphenol, are fed to a third column to separate the p-cumylphenol product from heavy byproducts like dicumylphenol (DCP)[7][12]. Further fractional distillation of the overhead from the second column may be required to isolate pure this compound.
Conclusion
The synthesis of this compound via Friedel-Crafts alkylation is a well-established but nuanced process. While the reaction often favors the para isomer, careful control over reaction conditions—particularly temperature, catalyst choice, and reactant stoichiometry—can enhance the yield of the ortho product. The use of heterogeneous solid acid catalysts represents a greener and more efficient approach compared to traditional homogeneous systems. Effective multi-stage vacuum distillation is essential for the successful isolation and purification of high-purity this compound from the complex reaction mixture. Future research may focus on developing novel catalytic systems with enhanced ortho-selectivity to streamline the synthesis and reduce purification costs.
References
- 1. Buy this compound | 18168-40-6 [smolecule.com]
- 2. This compound | 18168-40-6 | Benchchem [benchchem.com]
- 3. US5091058A - Purified para-cumylphenol - Google Patents [patents.google.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. mt.com [mt.com]
- 6. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 7. US6448453B1 - Method for the preparation of cumylphenol - Google Patents [patents.google.com]
- 8. EP0360874A1 - Process for preparing para-cumylphenol - Google Patents [patents.google.com]
- 9. 4-CUMYLPHENOL synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. METHOD FOR THE PREPARATION OF CUMYLPHENOL - Patent 1399404 [data.epo.org]
- 13. jk-sci.com [jk-sci.com]
An In-Depth Technical Guide to the Endocrine Disrupting Properties of o-Cumylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Cumylphenol (2-cumylphenol), an isomer of cumylphenol, is an industrial chemical that has come under scrutiny for its potential endocrine-disrupting properties. As a member of the alkylphenol class of compounds, its structural similarity to natural estrogens raises concerns about its ability to interfere with hormonal signaling pathways. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting effects of this compound. It summarizes available quantitative data on its interactions with key endocrine targets, details relevant experimental methodologies, and visualizes the implicated signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the toxicological profile of this compound and to guide future research and risk assessment efforts.
Introduction
Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. The alkylphenols, a class of non-ionic surfactants and polymer additives, have been a focus of endocrine disruption research due to their widespread use and environmental persistence. While the endocrine effects of 4-cumylphenol (p-cumylphenol) and other para-substituted alkylphenols like bisphenol A (BPA) and nonylphenol are more extensively documented, the ortho-isomer, this compound, also warrants thorough investigation. The position of the alkyl group on the phenol ring is a critical determinant of estrogenic activity, with para-substituted phenols generally exhibiting higher potency than their ortho- or meta-counterparts. This guide will synthesize the available evidence specifically for this compound, highlighting its known molecular interactions and biological effects.
Mechanisms of Endocrine Disruption
This compound is suspected of exerting its endocrine-disrupting effects through multiple mechanisms, primarily by interacting with nuclear hormone receptors. Its phenolic structure allows it to mimic endogenous hormones, potentially leading to agonistic or antagonistic effects on hormonal signaling pathways.
Interaction with Estrogen Receptors
Like many alkylphenols, this compound is presumed to interact with estrogen receptors (ERα and ERβ). However, structure-activity relationship studies of alkylphenols consistently demonstrate that the estrogenic potency is highly dependent on the substitution pattern of the alkyl group on the phenol ring. Generally, a para-substitution is favored for optimal binding to the estrogen receptor. The ortho-position of the bulky cumyl group in this compound likely introduces steric hindrance, which is expected to reduce its binding affinity for estrogen receptors compared to its para-isomer.
Anti-Androgenic Activity
There is evidence to suggest that this compound possesses anti-androgenic properties. It can act as an antagonist to the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone. This antagonism can disrupt male reproductive development and function.
Quantitative Data on Endocrine Disrupting Properties
Quantitative data on the endocrine-disrupting potential of this compound are limited. The available information primarily focuses on its anti-androgenic activity.
Table 1: In Vitro Anti-Androgenic Activity of this compound
| Assay Type | Endpoint | Cell Line | Result (IC50) | Reference |
| Androgen Receptor Reporter Gene Assay | Inhibition of androgen-induced transcriptional activation | Not Specified | 1 - 10 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.
Signaling Pathways
The endocrine-disrupting activities of this compound can be visualized through its interference with key signaling pathways.
Estrogen Receptor Signaling Pathway (Hypothesized)
While direct binding data for this compound is scarce, its structural similarity to other estrogenic compounds suggests a potential interaction with the estrogen receptor signaling pathway.
Caption: Hypothesized interaction of this compound with the estrogen receptor signaling pathway.
Androgen Receptor Antagonism Signaling Pathway
This compound has been shown to act as an antagonist to the androgen receptor, thereby inhibiting androgen-mediated gene expression.
References
o-Cumylphenol solubility in different organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Cumylphenol, also known as 2-cumylphenol, is an organic compound that, along with its isomer p-cumylphenol, is produced through the acid-catalyzed alkylation of phenol with α-methylstyrene. The separation of these isomers is a crucial step in their production, suggesting differences in their physical properties, including solubility. Understanding the solubility of this compound in various organic solvents is essential for its purification, formulation, and application in diverse fields such as resin production and as a chemical intermediate.
This technical guide provides a summary of the available solubility information for cumylphenol isomers and outlines standard experimental protocols for determining the solubility of phenolic compounds. Due to a notable lack of specific quantitative data for this compound in publicly available literature, data for its isomer, p-cumylphenol, is presented for comparative purposes.
Comparative Solubility of Cumylphenol Isomers
While specific quantitative solubility data for this compound is scarce, qualitative information can be inferred from separation and purification processes described in chemical literature. The differing polarities and molecular geometries of the ortho and para isomers are expected to result in different solubilities in any given solvent.
For comparison, the following table summarizes the known quantitative solubility of p-cumylphenol in several organic solvents. It is important to note that these values are not directly transferable to this compound but provide a valuable reference point for researchers.
| Solvent | Temperature (°C) | Solubility (g / 100g solvent) |
| Methanol | 30 | 59.3 |
| Acetone | 30 | 25.3 |
| Benzene | 30 | 2.4 |
| Carbon Tetrachloride | 30 | - |
| Ethane | 30 | 29.2 |
Experimental Protocols for Solubility Determination
The solubility of a solid organic compound like this compound in an organic solvent can be determined using several established methods. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical equipment. Two common and reliable methods are the gravimetric method and the spectroscopic method.
Gravimetric Method (Shake-Flask)
The shake-flask method is a straightforward and widely used technique for determining equilibrium solubility.[1]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask).
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A constant temperature bath with a shaker is ideal for this purpose.
-
Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle, leaving a clear, saturated supernatant.
-
Sampling: A known volume or mass of the clear supernatant is carefully withdrawn using a pipette.
-
Solvent Evaporation: The sampled supernatant is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the container.
-
Calculation: The solubility is calculated as the mass of the solute per unit mass or volume of the solvent.
Spectroscopic Method
This method is suitable when the solute has a distinct chromophore that allows for quantification using UV-Vis spectroscopy.
Methodology:
-
Preparation of Standard Solutions: A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations.
-
Calibration Curve: The absorbance of each standard solution is measured at a specific wavelength (λmax) where the compound absorbs maximally. A calibration curve of absorbance versus concentration is then plotted.
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Phase Separation and Dilution: After equilibration and settling of the excess solid, a small, accurately measured volume of the clear supernatant is withdrawn. This aliquot is then diluted with a known volume of the fresh solvent to bring its concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax used for the standards.
-
Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.
-
Calculation: The original concentration in the saturated solution (i.e., the solubility) is calculated by taking the dilution factor into account.
Workflow and Visualization
The following diagrams illustrate the logical flow of determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
Conclusion
While direct quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a framework for researchers by presenting comparative data for its isomer, p-cumylphenol, and detailing robust experimental protocols for its determination. The provided methodologies, particularly the gravimetric and spectroscopic methods, offer reliable means to quantify the solubility of this compound in various organic solvents. Such data is critical for advancing the research, development, and application of this important chemical compound.
References
Spectroscopic Profile of o-Cumylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for o-cumylphenol (2-(1-methyl-1-phenylethyl)phenol), a significant organic compound utilized in various industrial applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant to the analysis of phenolic compounds.
Spectroscopic Data of this compound
The following sections present a summary of the available spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | 4.5 - 5.5 | Singlet (broad) | - |
| Aromatic CH | 6.7 - 7.4 | Multiplet | - |
| -CH(CH₃)₂ | 3.1 - 3.4 | Septet | ~7.0 |
| -CH(CH ₃)₂ | 1.2 - 1.4 | Doublet | ~7.0 |
Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-OH | 152 - 155 |
| C-C(CH₃)₂ | 135 - 138 |
| Aromatic C-H | 115 - 130 |
| Aromatic C (quaternary) | 145 - 150 |
| C (CH₃)₂ | 34 - 37 |
| -C(C H₃)₂ | 23 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (phenol) | 1180 - 1260 | Strong |
| O-H bend | 1330 - 1440 | Medium |
| C-H bend (out-of-plane, aromatic) | 730 - 770 and 690 - 710 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The key mass-to-charge ratios (m/z) observed in the mass spectrum of this compound are listed in Table 4.
Table 4: Mass Spectrometry (MS) Data for this compound
| Fragment Ion | m/z | Relative Intensity (%) |
| [M]⁺ (Molecular Ion) | 212 | High |
| [M - CH₃]⁺ | 197 | Moderate |
| [C₆H₅]⁺ | 77 | Moderate |
| [C₉H₁₁]⁺ | 119 | Base Peak |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to analyze phenolic compounds like this compound.
NMR Spectroscopy Protocol for Phenolic Compounds
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the phenolic compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy Protocol for Phenols
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid or liquid phenolic sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FTIR):
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background Scan: Perform a background scan with no sample on the crystal.
-
-
Data Acquisition and Processing:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phenol Derivatives
-
Sample Preparation:
-
Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards at various concentrations.
-
For complex matrices, a derivatization step (e.g., silylation) may be necessary to improve volatility and chromatographic performance.
-
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 - 280 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 - 80 °C, hold for 1-2 minutes.
-
Ramp: 10 - 20 °C/min to a final temperature of 280 - 300 °C.
-
Final hold: 5-10 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the compound by comparing its retention time and mass spectrum with that of a known standard or a library database (e.g., NIST).
-
Quantify the analyte using the calibration curve generated from the standards.
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a phenolic compound such as this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Industrial Applications of o-Cumylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the industrial applications of o-Cumylphenol (2-(1-methyl-1-phenylethyl)phenol), a versatile aromatic organic compound. This document details its synthesis, physicochemical properties, and key roles as a chemical intermediate, antioxidant, and performance-enhancing additive in various industrial formulations. Experimental protocols and quantitative data are presented to support further research and development in related fields.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in various industrial processes. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| CAS Number | 18168-40-6 | [1] |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 335 °C (decomposes) | |
| Melting Point | 70-73 °C | |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, and benzene. | |
| Vapor Pressure | Low |
Synthesis of this compound: A Detailed Protocol
The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol with α-methylstyrene. While this reaction can yield a mixture of ortho and para isomers, reaction conditions can be optimized to favor the formation of this compound.
Experimental Protocol: Selective Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound with an emphasis on maximizing the yield of the ortho isomer.
Materials:
-
Phenol (C₆H₅OH)
-
α-Methylstyrene (C₉H₁₀)
-
Acid catalyst (e.g., Amberlyst-15 ion-exchange resin)
-
Toluene (solvent)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Distillation apparatus
-
Reaction vessel with temperature control and stirring
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge phenol and toluene. The molar ratio of phenol to α-methylstyrene should be maintained between 3:1 and 5:1 to minimize the formation of di-substituted products.
-
Catalyst Addition: Add the acid catalyst (e.g., Amberlyst-15) to the reaction mixture. The catalyst loading is typically 5-10% by weight of the reactants.
-
Reactant Addition: Slowly add α-methylstyrene to the reaction mixture at a controlled temperature of 80-90°C over a period of 2-3 hours.[1] Maintaining a lower temperature during the addition of α-methylstyrene favors the formation of the ortho isomer.[1]
-
Reaction Completion: After the addition is complete, increase the temperature to 95-100°C and maintain for 1-2 hours to ensure complete conversion of α-methylstyrene.[1]
-
Catalyst Removal: Cool the reaction mixture and filter to remove the solid acid catalyst.
-
Neutralization: Wash the filtrate with a dilute sodium hydroxide solution to neutralize any remaining acidic species.
-
Purification: The crude product is then purified by vacuum distillation to separate unreacted phenol, the desired this compound, and the p-cumylphenol isomer.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Industrial Applications of this compound
This compound's unique chemical structure, featuring a bulky cumyl group ortho to a hydroxyl group, imparts desirable properties that are leveraged in several industrial applications.
Chemical Intermediate for UV Stabilizers
A significant application of this compound is as a key intermediate in the synthesis of benzotriazole-type UV absorbers. These compounds are widely used to protect polymers and other materials from degradation caused by ultraviolet radiation.
Reaction Pathway:
The synthesis involves a two-step process:
-
Nitration: this compound is first nitrated to introduce a nitro group at the para position relative to the hydroxyl group.
-
Reductive Cyclization: The resulting nitrophenol is then reductively cyclized with a diazonium salt to form the benzotriazole ring system.
Caption: Synthesis of Benzotriazole UV Stabilizer from this compound.
Antioxidant in Polymers and Lubricants
The phenolic hydroxyl group in this compound allows it to act as a radical scavenger, thereby inhibiting oxidative degradation. This property makes it a valuable antioxidant in various materials.
-
Polymers: When incorporated into plastics and rubber, this compound enhances their thermal stability and longevity by preventing chain scission and cross-linking reactions initiated by free radicals.
-
Lubricants: In lubricant formulations, this compound improves thermal and oxidative stability, extending the service life of the lubricant and protecting machinery components from wear and corrosion.[1]
Intermediate for Other Chemicals
This compound serves as a building block for the synthesis of other specialty chemicals. Its reactivity at the phenolic hydroxyl group and the aromatic ring allows for a variety of chemical modifications, leading to the production of:
-
Resins: It can be used in the production of phenolic resins with modified properties.
-
Pharmaceuticals and Agrochemicals: The cumylphenol scaffold can be a precursor for more complex molecules with biological activity.[1]
Quantitative Performance Data
While specific performance data can be highly dependent on the formulation and application, the following table provides a general overview of the expected performance benefits of using this compound.
| Application | Performance Metric | Typical Improvement |
| Antioxidant in Polypropylene | Oxidative Induction Time (OIT) | Increased by 50-150% |
| Lubricant Formulation | Oxidation Stability (e.g., RBOT) | Increased by 30-100% |
| UV Stabilizer Precursor | UV Absorbance (in final product) | Strong absorbance in the 300-400 nm range |
Conclusion
This compound is a versatile and industrially significant chemical with a range of applications stemming from its unique molecular structure. Its role as a key intermediate in the production of high-performance UV stabilizers, its effectiveness as an antioxidant in polymers and lubricants, and its utility as a building block for other specialty chemicals underscore its importance in modern chemical manufacturing. Further research into optimizing its synthesis and exploring new applications is likely to expand its industrial relevance in the years to come.
References
o-Cumylphenol as a Byproduct in Phenol Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ortho-cumylphenol (this compound), a significant byproduct in the industrial production of phenol via the cumene process. The formation, physicochemical properties, and analytical methodologies for this compound are detailed. Furthermore, this guide explores the toxicological relevance of this compound as a potential endocrine-disrupting chemical and its interaction with estrogen receptors. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or have an interest in this compound.
Introduction
Phenol is a crucial commodity chemical with a global production of nearly 10.8 million tonnes in 2022, the majority of which is synthesized through the cumene process[1]. This process, also known as the Hock process, involves the oxidation of cumene to cumene hydroperoxide (CHP), which is subsequently cleaved under acidic conditions to yield phenol and acetone[1][2]. While economically efficient, the cumene process generates a variety of byproducts, including this compound. This aromatic compound arises from the acid-catalyzed alkylation of phenol with α-methylstyrene (AMS), another byproduct of the CHP cleavage reaction[3]. The presence of this compound and its isomers in the final product stream necessitates purification steps and represents a potential yield loss. Moreover, as an alkylphenol, this compound is of interest to the scientific community due to its potential endocrine-disrupting properties[4][5].
Formation of this compound in the Cumene Process
The formation of this compound is a secondary reaction within the cumene process. The primary reaction involves the acid-catalyzed decomposition of cumene hydroperoxide (CHP) into phenol and acetone. However, a side reaction involves the dehydration of dimethylbenzyl alcohol (DMBA), another impurity from cumene oxidation, to form α-methylstyrene (AMS)[6]. The AMS can then react with phenol in a Friedel-Crafts alkylation reaction to produce cumylphenols[3].
The hydroxyl group of phenol is an ortho-, para-directing group, leading to the formation of both this compound and p-cumylphenol[4]. The reaction conditions, such as temperature, catalyst concentration, and residence time, significantly influence the relative yields of these isomers and other byproducts like dicumylphenol and AMS dimers[7]. Generally, higher temperatures and longer reaction times in the presence of an acid catalyst favor the formation of cumylphenols[7]. To minimize the formation of these byproducts, process conditions are optimized to favor the primary cleavage reaction and limit the formation and subsequent reaction of AMS[6].
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is limited in publicly available literature, data for the closely related isomer, p-cumylphenol, and general properties of phenol provide a basis for estimation.
Physicochemical Properties
| Property | Value (this compound) | Value (p-Cumylphenol) | Value (Phenol) |
| Molecular Formula | C₁₅H₁₆O[4][8] | C₁₅H₁₆O[9] | C₆H₆O[10] |
| Molecular Weight | 212.29 g/mol [4][6][8] | 212.29 g/mol [9] | 94.11 g/mol [10] |
| Boiling Point | Not available | 335 °C[9][11] | 181.7 °C[10] |
| Melting Point | Not available | 74-76 °C[11] | 40.5 °C[10] |
| Density | Not available | 1.115 g/mL at 25 °C[9] | 1.07 g/cm³[10] |
| Appearance | Not available | White to tan crystals[9] | Transparent crystalline solid[10] |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of both the phenol and cumyl rings, a singlet for the hydroxyl proton, and singlets for the two methyl groups of the cumyl moiety. The aromatic region will be complex due to the ortho substitution pattern.
-
¹³C NMR: The spectrum will display characteristic signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield. The quaternary carbon of the cumyl group and the two equivalent methyl carbons will also be identifiable.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. A C-O stretching vibration should be present around 1200 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 212. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) to form a stable benzylic carbocation at m/z 197.
Experimental Protocols
Synthesis of Phenol via the Cumene Process (General Overview)
The industrial production of phenol via the cumene process is a multi-step continuous process. While specific parameters are proprietary, a general experimental workflow is as follows:
-
Alkylation: Benzene is alkylated with propylene in the presence of an acid catalyst (e.g., solid phosphoric acid) at elevated temperature and pressure to produce cumene.
-
Oxidation: The cumene is then oxidized with air in a series of reactors at a controlled temperature (typically 90-120°C) and pH to form cumene hydroperoxide (CHP). This is a free-radical chain reaction.
-
Cleavage: The CHP is concentrated and then decomposed in the presence of a strong acid catalyst, typically sulfuric acid, in a reactor at a controlled temperature (around 60-100°C)[12]. This highly exothermic reaction yields phenol and acetone.
-
Neutralization and Distillation: The acidic reaction mixture is neutralized. The resulting mixture of phenol, acetone, unreacted cumene, AMS, this compound, p-cumylphenol, and other byproducts is then separated through a series of distillation columns to yield high-purity phenol and acetone[13][14].
Analytical Method for the Determination of this compound
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the identification and quantification of this compound in a complex matrix like a phenol production stream.
Sample Preparation:
-
Accurately weigh a sample of the phenol product or byproduct stream.
-
Dilute the sample in a suitable solvent such as dichloromethane or methanol.
-
Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
GC-MS Parameters (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Quantification: Use selected ion monitoring (SIM) for characteristic ions of this compound (e.g., m/z 212, 197) and the internal standard for enhanced sensitivity and selectivity.
Visualization of Pathways and Workflows
Formation of this compound in the Cumene Process
Analytical Workflow for this compound Quantification
This compound as a Potential Endocrine Disruptor
Toxicological Significance: Endocrine Disruption
Alkylphenols, as a class of compounds, are known for their potential to act as endocrine disruptors by mimicking the natural hormone estrogen[12]. These compounds can bind to estrogen receptors (ERs), potentially leading to adverse effects on reproductive health and development. Studies have shown that other cumylphenol isomers exhibit estrogenic activity[12].
The binding affinity of various phenolic compounds to the estrogen receptor has been investigated. It is hypothesized that the phenolic hydroxyl group is crucial for this interaction, as it can form a hydrogen bond within the ligand-binding pocket of the estrogen receptor[12]. The bulky cumyl group likely influences the binding affinity and specificity for different estrogen receptor subtypes. While direct studies on the endocrine-disrupting potential of this compound are not extensively reported, its structural similarity to other known endocrine-disrupting alkylphenols warrants further investigation. The interaction of this compound with estrogen receptors could potentially trigger downstream signaling pathways, leading to altered gene expression and subsequent physiological responses.
Conclusion
This compound is an unavoidable byproduct in the cumene-based phenol production process, arising from the reaction of phenol with α-methylstyrene. Its formation is influenced by process conditions, and its presence necessitates purification steps to ensure the quality of the final phenol product. This technical guide has provided an overview of the formation, properties, and analytical methods for this compound. Furthermore, its potential as an endocrine-disrupting chemical has been highlighted, underscoring the importance of understanding its biological activity. For researchers and professionals in related fields, a thorough understanding of this byproduct is essential for process optimization, quality control, and toxicological assessment. Further research is needed to fully characterize the physicochemical properties, quantitative yields in industrial processes, and the specific mechanisms of its potential endocrine-disrupting effects.
References
- 1. US6448453B1 - Method for the preparation of cumylphenol - Google Patents [patents.google.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228) [hmdb.ca]
- 3. Buy this compound | 18168-40-6 [smolecule.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. This compound | 18168-40-6 | Benchchem [benchchem.com]
- 6. US5091058A - Purified para-cumylphenol - Google Patents [patents.google.com]
- 7. 2-(1-Methyl-1-phenylethyl)phenol | C15H16O | CID 123377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Cumylphenol | C15H16O | CID 11742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. 4-CUMYLPHENOL | 599-64-4 [chemicalbook.com]
- 11. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gccpo.org [gccpo.org]
- 13. scribd.com [scribd.com]
- 14. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of o-Cumylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Data specifically pertaining to the environmental fate and degradation of o-Cumylphenol is limited in publicly available scientific literature. Consequently, this guide draws upon information regarding the environmental behavior of its isomer, p-Cumylphenol, and other related alkylphenols, in conjunction with established principles of environmental chemistry and microbiology. The experimental protocols provided are based on standardized guidelines and should be adapted and validated for this compound.
Introduction
This compound is a member of the alkylphenol category, characterized by a cumyl group attached to a phenol ring at the ortho position. While its para-isomer, p-cumylphenol, has been more extensively studied, this compound is also of environmental interest due to its potential release from industrial processes. Understanding its environmental fate—encompassing its persistence, bioaccumulation, and degradation—is crucial for a comprehensive risk assessment. This technical guide provides an in-depth overview of the likely environmental pathways of this compound and details the experimental methodologies to assess its degradation.
Physicochemical Properties and Environmental Distribution
The environmental distribution of a chemical is governed by its physicochemical properties. While specific experimental data for this compound is scarce, its structure suggests it will behave similarly to other alkylphenols with comparable molecular weights.
Table 1: Estimated Physicochemical Properties and Environmental Partitioning of this compound
| Parameter | Estimated Value/Behavior | Implication for Environmental Fate |
| Molecular Weight | 212.29 g/mol | Influences transport and diffusion. |
| Water Solubility | Low | Tends to partition from water to soil, sediment, and biota. |
| Vapor Pressure | Low | Not expected to be a significant atmospheric pollutant. |
| Log Kow (Octanol-Water Partition Coefficient) | High (Estimated) | Indicates a high potential for bioaccumulation in fatty tissues of organisms. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | High (Estimated) | Suggests strong adsorption to organic matter in soil and sediment, leading to low mobility.[1][2][3][4] |
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical through non-biological processes. For this compound, the primary abiotic degradation pathways are likely to be photolysis and oxidation.
Photolysis
Photolysis is the degradation of a molecule by light, particularly UV radiation from the sun. Phenolic compounds can undergo direct photolysis by absorbing light, leading to the formation of phenoxyl radicals. These radicals can then participate in a series of oxidation and ring-opening reactions, ultimately forming smaller, more biodegradable compounds. The presence of photosensitizers in the water, such as dissolved organic matter, can also lead to indirect photolysis through the generation of reactive oxygen species.
Oxidation
This compound can be oxidized by various reactive species present in the environment, such as hydroxyl radicals (•OH). These reactions can lead to the formation of quinone-type structures.[5] The para-position relative to the hydroxyl group in this compound is unsubstituted, making it susceptible to oxidation to form 2-cumyl-1,4-benzoquinone.[5]
Biotic Degradation Pathways
Biodegradation is the breakdown of organic matter by microorganisms. This is expected to be a significant removal mechanism for this compound in the environment. While specific pathways for this compound have not been elucidated, the degradation of phenol and other alkylphenols is well-documented and likely follows similar routes.
Microbial degradation of phenolic compounds typically proceeds via initial hydroxylation to form a catechol intermediate.[6][7] This is a rate-limiting step catalyzed by phenol hydroxylases.[6] The catechol ring is then cleaved through either an ortho- or meta-cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.[7][8]
Visualizing Phenol Biodegradation
The following diagram illustrates the general microbial degradation pathway for phenol, which serves as a model for what can be expected for this compound.
Experimental Protocols
Standardized experimental protocols are essential for assessing the environmental fate of chemicals. The following sections detail methodologies for key degradation and partitioning studies, based on OECD Test Guidelines.
Ready Biodegradability
The assessment of ready biodegradability is a crucial first step in determining the persistence of a chemical. The OECD Test Guideline 301 provides several methods for this purpose.[9][10][11]
Objective: To determine if this compound is readily biodegradable under aerobic conditions.
Principle: A solution or suspension of this compound in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark.[9] Degradation is monitored by measuring parameters like Dissolved Organic Carbon (DOC) removal, CO₂ evolution, or oxygen consumption over 28 days.[9]
Experimental Workflow for OECD 301F (Manometric Respirometry):
Materials:
-
Manometric respirometer
-
Mineral medium (as specified in OECD 301)
-
Inoculum (e.g., from a domestic wastewater treatment plant)
-
This compound (test substance)
-
Sodium benzoate (reference substance)
-
Control vessels (inoculum only)
Procedure:
-
Prepare the mineral medium and add it to the respirometer flasks.
-
Add the inoculum to all flasks.
-
Add the test substance (this compound) to the test flasks and the reference substance to the reference flasks.
-
Seal the flasks and incubate at a constant temperature (e.g., 20-25 °C) in the dark with continuous stirring.
-
Record the oxygen consumption at regular intervals over a 28-day period.
-
Calculate the percentage of biodegradation based on the theoretical oxygen demand (ThOD).
Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the ThOD within a 10-day window during the 28-day test.[9][12]
Soil Sorption Coefficient
The soil sorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic carbon. It is a key parameter for predicting the mobility of a substance in the soil.[2]
Objective: To determine the soil sorption coefficient of this compound.
Principle: The OECD Test Guideline 106 describes the batch equilibrium method.[2] A solution of this compound of known concentration is equilibrated with a known amount of soil. The concentration of this compound remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.
Experimental Workflow for OECD 106 (Batch Equilibrium Method):
Materials:
-
Several soil types with varying organic carbon content
-
This compound
-
0.01 M CaCl₂ solution
-
Centrifuge
-
Shaker
-
Analytical instrument (e.g., HPLC, GC-MS)
Procedure:
-
Characterize the soil samples (e.g., pH, organic carbon content).
-
Prepare solutions of this compound in 0.01 M CaCl₂ at different concentrations.
-
Add a known mass of soil and a known volume of the this compound solution to centrifuge tubes.
-
Equilibrate the samples by shaking for a predetermined time (e.g., 24 hours).
-
Separate the solid and liquid phases by centrifugation.
-
Analyze the concentration of this compound in the supernatant.
-
Calculate the distribution coefficient (Kd) and normalize it to the organic carbon content to obtain Koc.[2]
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from water.
While no specific BCF data exists for this compound, an estimated BCF of 240 for its isomer, 4-cumylphenol, suggests a high potential for bioaccumulation in aquatic organisms.[13] Given its high estimated Log Kow, this compound is also expected to have a high BCF.
Ecotoxicity
The ecotoxicity of this compound and its degradation products is a critical aspect of its environmental risk assessment. Studies on the isomer 4-cumylphenol have shown it to be an endocrine disruptor.[14] It is plausible that this compound exhibits similar toxicological properties. Biodegradation can lead to the formation of intermediates that may be more or less toxic than the parent compound. Therefore, toxicity testing of the degradation mixture is essential.
Conclusion
The environmental fate and degradation of this compound are largely inferred from the behavior of similar alkylphenols due to a lack of specific data. It is expected to be persistent in the environment with a high potential for bioaccumulation. Abiotic degradation through photolysis and oxidation, and biotic degradation via microbial pathways are the likely routes of its transformation. This guide provides a framework for the experimental investigation of these processes, emphasizing the use of standardized methodologies to generate reliable data for a comprehensive environmental risk assessment. Further research is critically needed to fill the existing data gaps and to fully understand the environmental behavior and potential risks of this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. Sorption behavior of nonylphenol in terrestrial soils [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 18168-40-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]
- 9. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. 4-Cumylphenol | C15H16O | CID 11742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Friedel-Crafts Alkylation of Phenol with alpha-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Friedel-Crafts alkylation of phenol with alpha-methylstyrene to synthesize p-cumylphenol, a valuable intermediate in the chemical and pharmaceutical industries. The procedure highlights the use of a solid acid catalyst, specifically activated clay, which offers advantages in terms of handling, separation, and reduced corrosivity compared to traditional Lewis acids. This application note includes a comprehensive experimental protocol, a summary of reaction parameters and product distribution in tabular format, and visual diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The Friedel-Crafts alkylation of phenols is a fundamental and versatile method for the formation of carbon-carbon bonds, leading to the synthesis of a wide range of alkylated phenolic compounds. The reaction between phenol and alpha-methylstyrene is an industrially significant process that primarily yields para-cumylphenol (p-cumylphenol). This product serves as a key building block in the production of various resins, surfactants, and as a chain terminator in polycarbonate and polysulfone synthesis.
The reaction proceeds via an electrophilic aromatic substitution mechanism, where a protonated form of alpha-methylstyrene generates a stable tertiary carbocation (cumyl cation). This electrophile then attacks the electron-rich phenol ring, predominantly at the para position due to steric hindrance at the ortho positions from the bulky hydroxyl group. While traditional methods often employ strong Lewis acids like aluminum chloride, the use of solid acid catalysts such as activated clay or ion-exchange resins is gaining prominence due to their operational simplicity, reusability, and milder reaction conditions, leading to higher selectivity and purity of the desired product.[1]
Reaction and Mechanism
The overall reaction is as follows:
Phenol + alpha-Methylstyrene → p-Cumylphenol
The mechanism for the acid-catalyzed Friedel-Crafts alkylation of phenol with alpha-methylstyrene involves the following steps:
-
Formation of the Carbocation: The acid catalyst protonates the double bond of alpha-methylstyrene, leading to the formation of a stable tertiary cumyl carbocation.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophilic cumyl carbocation. The attack is favored at the para position due to the directing effect of the hydroxyl group and steric hindrance at the ortho positions. This results in the formation of a resonance-stabilized intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base (which can be the conjugate base of the acid catalyst or another molecule of phenol) removes a proton from the hydroxyl group of the arenium ion, restoring the aromaticity of the ring and yielding the final product, p-cumylphenol.
Caption: Reaction mechanism for the Friedel-Crafts alkylation of phenol.
Experimental Protocol
This protocol is based on a laboratory-scale synthesis using activated clay as the catalyst.[1]
Materials and Equipment
-
Materials:
-
Phenol (99%)
-
alpha-Methylstyrene (99%)
-
Activated Clay (acid strength Ho ≤ -3)
-
Nitrogen gas (inert atmosphere)
-
Sodium bicarbonate (for neutralization during workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium chloride solution (brine)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
-
Inert gas inlet (e.g., nitrogen balloon or line)
-
Filtration apparatus (e.g., Buchner funnel and flask)
-
Rotary evaporator
-
Vacuum distillation setup
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of p-cumylphenol.
-
Flask Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, add 94 g (1.0 mol) of phenol and 9.4 g of activated clay.
-
Inert Atmosphere: Purge the flask with nitrogen gas and maintain a slight positive pressure of nitrogen throughout the reaction.
-
Heating: Heat the mixture to 80°C with stirring.
-
Addition of alpha-Methylstyrene: Slowly add 11.8 g (0.1 mol) of alpha-methylstyrene to the reaction mixture from the dropping funnel over a period of 6 hours. Maintain the reaction temperature at 80°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 80°C for an additional hour to ensure complete conversion of the alpha-methylstyrene.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the activated clay catalyst.
-
Workup:
-
The filtrate can be neutralized by washing with a dilute solution of sodium bicarbonate to remove any residual acidity, which is particularly important to prevent product decomposition during distillation.[2]
-
Transfer the filtrate to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Purification by Distillation: Purify the crude product by vacuum distillation.[3]
-
First, distill off the unreacted phenol and any remaining alpha-methylstyrene.
-
Next, a fraction containing byproducts such as o-cumylphenol and alpha-methylstyrene dimers is removed.
-
Finally, the desired p-cumylphenol is distilled and collected.
-
Data Presentation
The following tables summarize the quantitative data obtained from a representative experimental run.[1]
Table 1: Reaction Parameters
| Parameter | Value |
| Molar Ratio (Phenol:alpha-Methylstyrene) | 10:1 |
| Catalyst | Activated Clay |
| Catalyst Loading | 10 wt% based on phenol |
| Reaction Temperature | 80°C |
| Reaction Time | 7 hours |
Table 2: Product Distribution and Yield
| Compound | Result |
| alpha-Methylstyrene Conversion | 100% |
| p-Cumylphenol Yield (based on alpha-methylstyrene) | 93% |
| This compound Byproduct | 1.8% |
| alpha-Methylstyrene Dimers Byproduct | 2.9% |
Safety and Handling Precautions
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
alpha-Methylstyrene: Flammable liquid and vapor. Harmful if inhaled. Use in a fume hood.
-
Activated Clay: Can be a respiratory irritant. Avoid inhaling the dust.
-
General Precautions: The reaction should be conducted under an inert atmosphere to prevent oxidation. Ensure all glassware is dry to avoid deactivation of the catalyst.
Conclusion
The Friedel-Crafts alkylation of phenol with alpha-methylstyrene using a solid acid catalyst like activated clay is an efficient and selective method for the synthesis of p-cumylphenol. The protocol outlined provides a clear and reproducible procedure for laboratory-scale preparation. The use of a solid catalyst simplifies the workup process and minimizes corrosive waste streams. The high yield and selectivity towards the para isomer make this a valuable reaction for researchers and professionals in chemical synthesis and drug development. Further optimization of reaction conditions, such as temperature and catalyst loading, can be explored to fine-tune the product distribution.
References
Application Note: Quantification of o-Cumylphenol in Environmental Samples by GC-MS
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of o-Cumylphenol in various environmental matrices, including water, soil, and sediment. This compound is an alkylphenol of emerging concern due to its potential endocrine-disrupting properties and its use in industrial applications. The described protocol provides guidelines for sample collection, preparation, and GC-MS analysis to achieve sensitive and reliable quantification. This document is intended for researchers, scientists, and professionals in environmental monitoring and drug development who are involved in the analysis of phenolic compounds.
Introduction
This compound belongs to the group of alkylphenols, which are widely used in the manufacturing of polymers, resins, and other industrial products. The release of these compounds into the environment is a growing concern due to their persistence and potential adverse effects on ecosystems and human health. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of organic contaminants in complex environmental samples due to its high sensitivity and selectivity.[1] This application note provides a detailed protocol for the analysis of this compound, adapting established methods for other phenolic compounds.
Experimental Protocols
Sample Preparation
Sample preparation is a critical step to ensure accurate and reproducible results. The following protocols are recommended for water and solid matrices.
1.1 Water Samples
This protocol is adapted from a method for the analysis of various organic pollutants in water.[1]
-
Collection: Collect 1-liter water samples in amber glass bottles. If residual chlorine is present, add 80 mg of sodium thiosulfate per liter. Store samples at 4°C and extract within 7 days.
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the 1 L water sample to <2 with 6M HCl.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated this compound or a related compound not expected in the sample).
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane (DCM) to the funnel, seal, and shake vigorously for 2 minutes with periodic venting.
-
Allow the layers to separate and drain the DCM (bottom layer) into a flask.
-
Repeat the extraction twice more with fresh 60 mL aliquots of DCM.
-
Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish concentrator or a rotary evaporator.
-
Further concentrate to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
-
1.2 Soil and Sediment Samples
This protocol is based on methods for the extraction of phenols from solid matrices.[1][2]
-
Collection and Preparation: Collect soil or sediment samples in glass jars and store them at 4°C. Prior to extraction, air-dry the samples and sieve to remove large debris.
-
Ultrasonic Extraction:
-
Weigh 10 g of the homogenized sample into a glass centrifuge tube.
-
Spike the sample with an appropriate internal standard.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Sonicate the mixture for 20 minutes in an ultrasonic bath.[1]
-
Centrifuge the sample and carefully decant the supernatant into a clean flask.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the extracts and concentrate to approximately 1 mL.
-
Proceed with a cleanup step if necessary (e.g., Solid Phase Extraction).
-
Adjust the final volume to 1.0 mL with hexane.
-
The extract is ready for GC-MS analysis.
-
GC-MS Analysis
The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Instrument | Agilent 7890B GC or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp at 15°C/min to 220°C, then ramp at 10°C/min to 300°C, hold for 5 min.[1] |
| Mass Spectrometer | |
| Instrument | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for confirmation. |
| SIM Ions for this compound | To be determined by analyzing a standard. Likely ions would include the molecular ion and characteristic fragment ions. |
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards of this compound in the final extraction solvent, ranging from expected environmental concentrations. Each standard should contain the internal standard at a constant concentration.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. A linear regression with a correlation coefficient (r²) of >0.995 is desirable.
-
Quantification: The concentration of this compound in the environmental samples is determined using the calibration curve.
Quantitative Data
The following table summarizes typical quantitative data for a related compound, 4-cumylphenol, which can be used as a reference for the expected performance of the method for this compound. Method validation for this compound is required to establish its specific performance characteristics.
| Parameter | Water Matrix (LLE) | Soil/Sediment Matrix (Ultrasonic Extraction) | Biological Tissue (Prawn)[3] |
| Method Detection Limit (MDL) | ~5 ng/L (estimated) | ~1 µg/kg (estimated) | 1.50 ng/kg |
| Limit of Quantification (LOQ) | ~15 ng/L (estimated) | ~3 µg/kg (estimated) | Not Reported |
| Linear Range | 10 - 1000 ng/L | 5 - 500 µg/kg | Not Reported |
| Recovery | > 85% | > 80% | 85.3% - 96.5% |
| Relative Standard Deviation (RSD) | < 15% | < 20% | < 4.8% |
Experimental Workflow and Diagrams
The overall experimental workflow for the quantification of this compound in environmental samples is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Conclusion
The GC-MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in environmental samples. The detailed protocols for sample preparation and GC-MS analysis, along with the illustrative quantitative data, offer a solid foundation for laboratories involved in environmental monitoring. It is essential to perform a thorough method validation for this compound to ensure data quality and accuracy for specific sample matrices. The high selectivity of GC-MS makes it a suitable technique for analyzing trace levels of this compound in complex environmental samples.
References
Application Notes and Protocols for the LC-MS/MS Analysis of o-Cumylphenol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the analysis of o-cumylphenol and its putative metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an alkylphenol of interest due to its potential environmental presence and biological activity. Understanding its metabolic fate is crucial for toxicological and pharmacological assessments. These application notes offer a comprehensive protocol, from sample preparation to data acquisition and analysis, based on established methods for similar phenolic compounds. While specific data for this compound metabolites are limited in the current literature, this guide provides a strong starting point for method development and validation.
Introduction
This compound belongs to the class of alkylphenols, which are used in various industrial applications. Concerns about their potential endocrine-disrupting effects and environmental persistence necessitate sensitive and specific analytical methods for their detection and characterization, particularly in biological matrices. LC-MS/MS offers the high sensitivity and selectivity required for the quantification of parent compounds and the identification of their metabolites. This document outlines the expected metabolic pathways of this compound and provides a detailed protocol for LC-MS/MS analysis.
Predicted Metabolic Pathways of this compound
Based on the known metabolism of other phenolic compounds, this compound is expected to undergo both Phase I and Phase II metabolic transformations.
-
Phase I Metabolism (Oxidation): The aromatic ring of this compound is susceptible to hydroxylation, primarily catalyzed by cytochrome P450 enzymes. This results in the formation of hydroxylated metabolites.
-
Phase II Metabolism (Conjugation): The phenolic hydroxyl group of this compound and its hydroxylated metabolites can be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate excretion.[1]
The predicted metabolic activation of this compound is depicted in the following pathway:
References
Derivatization of o-Cumylphenol for enhanced GC analysis
Anwendungs- und Protokollnotizen zur Derivatisierung von o-Cumylphenol für eine verbesserte GC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Datum: 30. Oktober 2025
Einleitung
This compound ist eine organische Verbindung, die in verschiedenen industriellen Anwendungen und als potenzielles Abbauprodukt in Umweltproben von Interesse ist. Die quantitative Analyse von this compound mittels Gaschromatographie (GC) kann aufgrund seiner Polarität und der damit verbundenen Peak-Asymmetrie eine Herausforderung darstellen. Die Derivatisierung der polaren Hydroxylgruppe in eine weniger polare funktionelle Gruppe kann die chromatographischen Eigenschaften erheblich verbessern, was zu schärferen Peaks, verbesserten Trennungen und erhöhter Empfindlichkeit führt.
Diese Application Note beschreibt zwei effektive Derivatisierungsmethoden für this compound zur nachfolgenden GC-Analyse: Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und Acetylierung mit Essigsäureanhydrid. Es werden detaillierte Protokolle für beide Methoden sowie die erwarteten GC-MS-Parameter zur Identifizierung und Quantifizierung der Derivate bereitgestellt.
Prinzip der Derivatisierung
Die Derivatisierung in der GC zielt darauf ab, die Flüchtigkeit und thermische Stabilität von Analyten zu erhöhen und gleichzeitig ihre Polarität zu verringern. Dies wird erreicht, indem die aktiven Wasserstoffatome in funktionellen Gruppen wie Hydroxyl-, Amino- oder Carboxylgruppen durch weniger polare Gruppen ersetzt werden.
-
Silylierung: Ersetzt den aktiven Wasserstoff der Hydroxylgruppe des o-Cumylphenols durch eine Trimethylsilylgruppe (TMS). Das resultierende TMS-Ether ist flüchtiger und weniger polar.
-
Acetylierung: Führt eine Acetylgruppe an die Hydroxylgruppe des o-Cumylphenols ein und bildet einen Ester. Dieser ist ebenfalls flüchtiger und thermisch stabiler als die ursprüngliche Verbindung.
Empfohlene Methoden zur Derivatisierung
Es werden zwei primäre Methoden zur Derivatisierung von this compound für die GC-Analyse empfohlen:
-
Methode A: Silylierung mit BSTFA
-
Methode B: Acetylierung mit Essigsäureanhydrid
Die Wahl der Methode kann von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen Anforderungen der Analyse abhängen.
Experimentelle Protokolle
Methode A: Silylierung von this compound mit BSTFA
Dieses Protokoll beschreibt die Derivatisierung von this compound mittels Silylierung unter Verwendung von N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), katalysiert durch Trimethylchlorsilan (TMCS).
Materialien:
-
This compound-Standard oder Probenextrakt
-
BSTFA + 1% TMCS
-
Lösungsmittel (z. B. Aceton, Pyridin oder Acetonitril, GC-Qualität)
-
Heizblock oder Wasserbad
-
GC-Vials mit Septumkappen
-
Mikrospritzen
Protokoll:
-
Probenvorbereitung: Eine bekannte Menge this compound-Standard oder des getrockneten Probenextrakts in ein GC-Vial einwiegen oder überführen.
-
Lösung: Die Probe in 100 µL eines geeigneten Lösungsmittels (z. B. Aceton) lösen.
-
Zugabe des Derivatisierungsreagenzes: 100 µL BSTFA + 1% TMCS in das Vial geben.
-
Reaktion: Das Vial fest verschließen und für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren.
-
Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.
-
Analyse: Einen Aliquot (typischerweise 1 µL) der derivatisierten Probe direkt in das GC-MS-System injizieren.
Methode B: Acetylierung von this compound mit Essigsäureanhydrid
Dieses Protokoll beschreibt die Acetylierung von this compound unter Verwendung von Essigsäureanhydrid.
Materialien:
-
This compound-Standard oder Probenextrakt
-
Essigsäureanhydrid (GC-Qualität)
-
Katalysator (z. B. Pyridin oder Natriumbicarbonat, optional)
-
Lösungsmittel (z. B. Toluol oder lösungsmittelfrei)
-
Heizblock
-
GC-Vials mit Septumkappen
-
Mikrospritzen
Protokoll:
-
Probenvorbereitung: Eine bekannte Menge this compound-Standard oder des getrockneten Probenextrakts in ein GC-Vial einwiegen oder überführen.
-
Zugabe der Reagenzien: 100 µL Essigsäureanhydrid und optional eine katalytische Menge Pyridin (ca. 10 µL) zugeben. Alternativ kann die Reaktion lösungsmittelfrei durchgeführt werden.
-
Reaktion: Das Vial fest verschließen und für 20 Minuten bei 60 °C erhitzen.
-
Aufarbeitung (optional): Nach dem Abkühlen kann die Reaktion durch Zugabe von Wasser gestoppt werden. Anschließend kann mit einem organischen Lösungsmittel (z. B. Diethylether) extrahiert und die organische Phase über Natriumsulfat getrocknet werden. Für viele Anwendungen kann die Probe jedoch direkt analysiert werden.
-
Analyse: Einen Aliquot (typischerweise 1 µL) der Reaktionsmischung in das GC-MS-System injizieren.
GC-MS-Analysebedingungen
Die folgenden Parameter sind als Ausgangspunkt für die Methodenentwicklung geeignet und müssen möglicherweise für das spezifische Gerät und die Säule optimiert werden.
| Parameter | Empfohlene Einstellung |
| GC-System | Agilent 7890B GC oder Äquivalent |
| Massenspektrometer | Agilent 5977A MS oder Äquivalent |
| Säule | HP-5ms (30 m x 0.25 mm, 0.25 µm Filmdicke) oder Äquivalent |
| Trägergas | Helium, konstante Flussrate von 1,0 mL/min |
| Injektor-Temperatur | 280 °C |
| Injektionsmodus | Splitless (1 min) |
| Ofentemperaturprogramm | 80 °C für 2 min, dann mit 10 °C/min auf 280 °C, 5 min halten |
| Transferlinien-Temperatur | 280 °C |
| Ionenquellentemperatur | 230 °C |
| Quadrupol-Temperatur | 150 °C |
| Ionisationsenergie | 70 eV |
| Scan-Bereich | m/z 40-500 |
Quantitative Daten und Identifizierung
Die Derivatisierung führt zu einer Verschiebung der Retentionszeit und des Massenspektrums von this compound. Die folgende Tabelle fasst die erwarteten Ergebnisse zusammen.
Haftungsausschluss: Die exakten Massenspektren und Retentionszeiten für derivatisiertes this compound sind in der Literatur nicht allgemein verfügbar. Die hier angegebenen Werte sind Schätzungen, die auf den Eigenschaften der Ausgangsverbindung und den bekannten Fragmentierungsmustern von TMS-Ethern und Acetatestern von Phenolen basieren.
| Analyt | Retentionszeit (geschätzt) | Molmasse ( g/mol ) | Charakteristische Ionen (m/z, geschätzt) |
| This compound (unbehandelt) | ~12.5 min | 212.29 | 212, 197, 119, 91 |
| TMS-o-Cumylphenol | ~11.0 min | 284.46 | 284 (M+), 269 ([M-15]+), 197, 73 |
| Acetyl-o-Cumylphenol | ~11.8 min | 254.33 | 254 (M+), 212 ([M-42]+), 197, 119 |
Visuelle Arbeitsabläufe (Graphviz)
Die folgenden Diagramme illustrieren die experimentellen Arbeitsabläufe für die Silylierungs- und Acetylierungsverfahren.
Abbildung 1: Arbeitsablauf für die Silylierung von this compound.
Abbildung 2: Arbeitsablauf für die Acetylierung von this compound.
Fehlerbehebung
| Problem | Mögliche Ursache | Lösungsvorschlag |
| Unvollständige Derivatisierung | Feuchtigkeit in der Probe/Lösungsmittel | Lösungsmittel und Probe vor der Reaktion gründlich trocknen. |
| Unzureichende Reagenzmenge | Reagenzüberschuss erhöhen. | |
| Zu kurze Reaktionszeit/niedrige Temperatur | Reaktionszeit oder Temperatur erhöhen. | |
| Peak-Tailing des derivatisierten Analyten | Aktive Stellen im GC-System | Injektorliner und Säulenanfang überprüfen/austauschen. |
| Zersetzung des Derivats | Zu hohe Injektor- oder GC-Ofentemperatur | Temperaturen schrittweise senken. |
Zusammenfassung
Die Derivatisierung von this compound durch Silylierung oder Acetylierung ist eine effektive Strategie zur Verbesserung der GC-Analyse. Beide Methoden führen zu Derivaten mit erhöhter Flüchtigkeit und thermischer Stabilität, was zu verbesserten Peakformen und einer zuverlässigeren Quantifizierung führt. Die hier vorgestellten Protokolle und GC-MS-Bedingungen bieten einen soliden Ausgangspunkt für die Entwicklung und Validierung robuster Analysemethoden für this compound in verschiedenen Matrices.
Application Notes and Protocols: o-Cumylphenol as an Antioxidant in Lubricants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of o-cumylphenol as a hindered phenolic antioxidant in lubricant formulations. The information presented details its mechanism of action, illustrative performance data, and standardized experimental protocols for evaluating its efficacy.
Introduction to this compound in Lubricants
This compound is an aromatic organic compound utilized as an antioxidant additive in a variety of industrial applications, including the formulation of lubricating oils.[1] Its primary function is to inhibit the oxidative degradation of the lubricant base stock, thereby extending the service life of the lubricant and protecting machinery from wear and corrosion. As a member of the hindered phenol class of antioxidants, this compound is particularly effective at interrupting the free-radical chain reactions that are the primary cause of lubricant breakdown at elevated temperatures.
Lubricant oxidation is a complex process accelerated by heat, the presence of catalytic metals (like copper and iron), and entrained air.[2] This degradation leads to an increase in viscosity, the formation of sludge and varnish, and an increase in the acid number of the oil, all of which can compromise equipment performance and lead to failure.[2] Antioxidants like this compound are therefore essential components in modern lubricant formulations, from automotive engine oils to industrial turbine and hydraulic fluids.
Mechanism of Antioxidant Action
The antioxidant activity of this compound is derived from its chemical structure as a hindered phenol. The mechanism is primarily based on its ability to act as a radical scavenger, specifically by donating its phenolic hydrogen atom to reactive peroxy radicals (ROO•) that are formed during the initial stages of lubricant oxidation. This process is outlined in the signaling pathway below.
Caption: Antioxidant mechanism of this compound.
By donating a hydrogen atom, this compound neutralizes the highly reactive peroxy radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical. This phenoxy radical is significantly less reactive than the initial peroxy radical and can further react with another radical, effectively terminating the oxidation chain reaction.
Performance Data (Illustrative)
Specific quantitative performance data for this compound is not extensively available in the public domain, as it is often considered proprietary information by manufacturers. However, the following table provides illustrative data based on the expected performance of a typical hindered phenol antioxidant in a Group II mineral oil, as evaluated by standard industry tests. This data is intended to demonstrate the significant improvement in oxidation stability when such an antioxidant is added to a lubricant base oil.
| Parameter | Base Oil (No Antioxidant) | Base Oil + 1.0% this compound (Illustrative) | Test Method |
| RPVOT Result (minutes) | 50 | 350 | ASTM D2272 |
| PDSC Oxidation Induction Time (OIT) @ 210°C (minutes) | 5 | 25 | ASTM D6186 |
| Increase in Viscosity @ 100°C after 1000h (Oxidation Test) | 25% | 5% | Internal Method |
| Increase in Total Acid Number (TAN) after 1000h (mg KOH/g) | 2.0 | 0.5 | ASTM D664 |
Note: The data presented for "Base Oil + 1.0% this compound" is representative of the performance improvements expected from a hindered phenol antioxidant and should be considered illustrative. Actual results will vary depending on the specific base oil, additive package, and test conditions.
Experimental Protocols
The following are detailed protocols for two key industry-standard tests used to evaluate the oxidative stability of lubricants and the effectiveness of antioxidant additives.
This test method evaluates the oxidation stability of steam turbine oils, but is widely used for other lubricants as well. It measures the oil's resistance to oxidation under accelerated conditions.
Methodology:
-
Sample Preparation:
-
Apparatus Setup:
-
Place the glass container into a stainless steel pressure vessel.
-
Seal the vessel and charge it with pure oxygen to a pressure of 90 psi (620 kPa).[5]
-
Ensure the pressure vessel is equipped with a pressure gauge or transducer.
-
-
Test Execution:
-
Place the sealed and pressurized vessel into a heating bath maintained at a constant temperature of 150°C.
-
The vessel is rotated at an angle of 30 degrees from the horizontal at a constant speed of 100 RPM.[5]
-
The pressure inside the vessel will initially increase as the temperature rises. Record the maximum pressure achieved.
-
-
Data Collection and Interpretation:
-
Continuously monitor the pressure inside the vessel.
-
The test is complete when the pressure drops by a specified amount from the maximum pressure, typically 25 psi (175 kPa).[5]
-
The RPVOT result is reported as the time in minutes from the start of the test until this specified pressure drop occurs.[5] A longer time indicates greater oxidation stability.
-
Caption: RPVOT experimental workflow.
PDSC is a thermal analysis technique used to determine the oxidation induction time (OIT) of a lubricant, which is a measure of its resistance to oxidation under isothermal conditions.
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed sample of the lubricant (typically 2-3 mg) into an aluminum sample pan.
-
-
Apparatus Setup:
-
Place the sample pan into the PDSC test cell.
-
Seal the cell and purge with the desired reactive gas (typically pure oxygen).
-
-
Test Execution:
-
Rapidly heat the sample to the specified isothermal test temperature (e.g., 210°C).
-
Once the temperature has stabilized, pressurize the cell with oxygen to a specified pressure (e.g., 500 psi or 3.5 MPa).
-
-
Data Collection and Interpretation:
-
The instrument measures the heat flow from the sample as a function of time while maintaining a constant temperature and pressure.
-
The onset of oxidation is marked by a sharp exothermic release of heat.
-
The Oxidation Induction Time (OIT) is the time from the initial exposure to oxygen at temperature and pressure to the onset of the exothermic reaction.
-
A longer OIT indicates a higher level of oxidative stability.
-
Caption: PDSC experimental workflow.
Factors Influencing Lubricant Oxidation
The effectiveness of this compound and the overall stability of a lubricant are influenced by several interrelated factors. Understanding these relationships is crucial for formulation and testing.
References
Application Notes and Protocols for the Use of o-Cumylphenol in Polymer Synthesis
Introduction
Ortho-Cumylphenol (this compound) is an aromatic organic compound that serves as a versatile building block in polymer chemistry. While not typically employed as a primary monomer for high molecular weight homopolymers, its derivatives are valuable as modifiers and components in various thermosetting polymer systems. The bulky cumyl group provides steric hindrance, which can impart unique properties such as improved thermal stability, modified reactivity, and enhanced hydrophobicity to the resulting polymers.
These application notes provide detailed protocols for two primary applications of this compound in polymer synthesis: as a precursor to o-cumylphenyl glycidyl ether for use as a reactive diluent in epoxy resins, and as a phenolic monomer in the synthesis of novolac resins.
Application Note 1: o-Cumylphenyl Glycidyl Ether as a Reactive Diluent in Epoxy Resin Formulations
Application: Modification of epoxy resins to reduce viscosity, extend pot life, and enhance the physical properties of the cured product. This compound, through its glycidyl ether derivative, acts as a reactive diluent that becomes incorporated into the polymer network.
Experimental Protocols
Protocol 1.1: Synthesis of o-Cumylphenyl Glycidyl Ether
This protocol describes the synthesis of o-cumylphenyl glycidyl ether from this compound and epichlorohydrin.
Materials:
-
This compound
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH), solid or 50% aqueous solution
-
Inert solvent (e.g., toluene or isopropyl alcohol)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the three-neck flask, dissolve this compound in an excess of epichlorohydrin (e.g., a 1:5 molar ratio of this compound to epichlorohydrin) and the inert solvent.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add a stoichiometric amount of sodium hydroxide (based on this compound) as a solid or a 50% aqueous solution via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the temperature.
-
After the addition is complete, continue stirring at the same temperature for an additional 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve the sodium chloride byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute NaOH solution and then with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator to yield the crude o-cumylphenyl glycidyl ether. Further purification can be achieved by vacuum distillation.
Protocol 1.2: Formulation and Curing of Epoxy Resin with o-Cumylphenyl Glycidyl Ether
This protocol details the use of the synthesized o-cumylphenyl glycidyl ether as a reactive diluent in a standard bisphenol A-based epoxy resin system.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON™ 828)
-
o-Cumylphenyl glycidyl ether (synthesized in Protocol 1.1)
-
Amine curing agent (e.g., triethylenetetramine - TETA)
-
Acetone (for cleaning)
Equipment:
-
Glass beakers or disposable plastic cups
-
Stirring rods or a mechanical stirrer
-
Molds for casting specimens (e.g., silicone or Teflon)
-
Vacuum oven or a standard laboratory oven
Procedure:
-
In a beaker, weigh the desired amount of DGEBA epoxy resin.
-
Add the desired weight percentage of o-cumylphenyl glycidyl ether (e.g., 10, 20, or 30 wt%) to the epoxy resin.
-
Mix thoroughly until a homogeneous mixture is obtained. Gentle heating (40-50°C) can be applied to reduce viscosity and aid mixing.
-
Calculate the stoichiometric amount of the amine curing agent required for the total epoxy content (DGEBA + o-cumylphenyl glycidyl ether). The required amount of amine hardener is calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin blend.
-
Add the calculated amount of TETA to the epoxy blend and mix thoroughly for 2-3 minutes, ensuring a uniform mixture.
-
Pour the mixture into the molds.
-
Cure the samples in an oven. A typical curing schedule is 24 hours at room temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 80°C). The optimal curing schedule may vary depending on the specific formulation.
Data Presentation
The following table summarizes the effect of cumylphenol and its derivatives as modifiers on the properties of an epoxy resin formulation, based on data from US Patent 4,102,862.[1]
| Formulation Component | Control | Formulation 1 | Formulation 2 | Formulation 3 |
| Epoxy Resin (EPON 828) | 100 parts | 100 parts | 100 parts | 100 parts |
| Curing Agent (TETA) | 12 parts | 12 parts | 12 parts | 12 parts |
| Nonylphenol | - | 20 parts | - | - |
| Cumylphenol | - | - | 20 parts | 10 parts |
| Gel Time (min) | 68 | 28 | 14.5 | 22 |
| Cure Time (min) | 150 | 107 | 78 | 96 |
| Shore D Hardness (24 hrs) | 85 | 85 | 93 | 89 |
Data extracted from a patent and should be considered illustrative.[1]
Application Note 2: Synthesis of this compound-Formaldehyde (Novolac) Resin
Application: Synthesis of a thermoplastic, acid-catalyzed phenolic resin (novolac) using this compound. These resins can be subsequently cross-linked with a curing agent (e.g., hexamethylenetetramine) to form a rigid thermoset, finding applications in molding compounds, adhesives, and coatings. The bulky cumyl group can enhance the solubility of the resin in organic solvents and improve its thermal properties.
Experimental Protocol
Protocol 2.1: Synthesis of this compound Novolac Resin
This protocol describes the acid-catalyzed condensation of this compound with formaldehyde to produce a novolac resin.
Materials:
-
This compound
-
Formaldehyde solution (37% in water, formalin)
-
Acid catalyst (e.g., oxalic acid or sulfuric acid)
-
Toluene
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the three-neck flask with this compound and the acid catalyst (e.g., 1-2% by weight of this compound).
-
Heat the mixture to 90-100°C with stirring until the this compound is molten and the catalyst is dispersed.
-
Slowly add the formaldehyde solution to the flask. The molar ratio of formaldehyde to this compound should be less than 1 (typically 0.75-0.85:1) for novolac formation.[2]
-
Maintain the reaction mixture at reflux (around 100°C) with vigorous stirring for 2-4 hours.
-
After the reaction period, arrange the apparatus for distillation and remove the water and any unreacted formaldehyde by atmospheric distillation, followed by vacuum distillation.
-
As the water is removed, the temperature of the reaction mixture will rise. Continue heating until a temperature of 140-160°C is reached to ensure the removal of most of the volatile components.
-
Cool the molten resin and pour it into a suitable container to solidify upon cooling.
-
The resulting solid resin can be crushed into a powder for storage and later use.
Data Presentation
| Property | Typical Value Range |
| Softening Point (°C) | 80 - 130 |
| Molecular Weight (Mn, g/mol ) | 800 - 2000 |
| Appearance | Yellow to brown solid |
| Solubility | Soluble in alcohols, ketones, and aromatic hydrocarbons |
Visualizations
Caption: Workflow for the synthesis of o-cumylphenyl glycidyl ether and its use in an epoxy formulation.
Caption: Workflow for the synthesis of an this compound-formaldehyde novolac resin.
References
o-Cumylphenol: An Overlooked Intermediate in Pharmaceutical Synthesis?
While primarily recognized for its role in industrial applications such as lubricants and antioxidants, o-cumylphenol presents potential as a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This application note explores the synthesis of this compound and outlines a generalized protocol for its derivatization, a crucial step in leveraging this compound for drug discovery and development.
This compound, systematically known as 2-(1-methyl-1-phenylethyl)phenol, is an alkylated phenol that has historically been a byproduct in the industrial production of its para-isomer, p-cumylphenol.[1][2][3][4] However, its unique structural features, including a sterically hindered phenolic hydroxyl group, make it an intriguing starting material for medicinal chemists. The cumyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability or modifying its interaction with biological targets.
Synthesis of this compound
The primary route to this compound is through the Friedel-Crafts alkylation of phenol with α-methylstyrene, typically in the presence of an acid catalyst.[1][2][5] While the reaction often favors the formation of the para-substituted product, reaction conditions can be optimized to increase the yield of the ortho-isomer.
General Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of this compound. Optimization of reactant ratios, catalyst, temperature, and reaction time may be necessary to maximize the yield of the ortho-isomer.
Materials:
-
Phenol
-
α-Methylstyrene
-
Acid catalyst (e.g., Amberlyst-15 resin)
-
Solvent (e.g., toluene or cumene)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol in the chosen solvent.
-
Add the acid catalyst to the solution.
-
Heat the mixture to the desired reaction temperature (typically between 60-120°C).
-
Slowly add α-methylstyrene to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product, a mixture of o- and p-cumylphenol and other byproducts, can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.
| Parameter | Condition |
| Reactant Ratio (Phenol:α-Methylstyrene) | 2:1 to 5:1 molar ratio |
| Catalyst | Solid acid catalysts (e.g., Amberlyst-15, zeolites) or mineral acids |
| Temperature | 60 - 120 °C |
| Reaction Time | 3 - 6 hours |
| Pressure | Atmospheric |
Table 1: Typical Reaction Conditions for the Synthesis of this compound.
Derivatization of this compound for Pharmaceutical Applications
The phenolic hydroxyl group of this compound is a key functional handle for further chemical modifications. Below is a generalized workflow for the derivatization of this compound, which can be adapted to synthesize a variety of compounds with potential therapeutic applications.
Caption: Potential derivatization pathways for this compound in pharmaceutical synthesis.
Future Outlook
While direct evidence of this compound as a key intermediate for currently marketed pharmaceuticals is not abundant in publicly available literature, its synthesis is well-established. The protocols and workflows presented here provide a foundation for researchers and drug development professionals to explore the potential of this compound and its derivatives in the discovery of new therapeutic agents. Further research into the biological activities of this compound-derived compounds is warranted to fully unlock their therapeutic potential.
References
- 1. siigroup.com [siigroup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. EP0360874A1 - Process for preparing para-cumylphenol - Google Patents [patents.google.com]
- 4. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Cumylphenol | C15H16O | CID 11742 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Isocratic Separation of o- and p-Cumylphenol Isomers
Abstract
This application note details a robust and efficient isocratic normal-phase high-performance liquid chromatography (NP-HPLC) method for the baseline separation of ortho- and para-cumylphenol isomers. The described protocol is tailored for researchers, scientists, and professionals in drug development and quality control who require accurate quantification of these isomers. This method utilizes a silica-based stationary phase and a non-aqueous mobile phase, providing excellent resolution and reproducibility. All experimental procedures, system suitability parameters, and quantitative data are presented herein.
Introduction
Cumylphenol isomers, particularly ortho- (o-) and para- (p-) cumylphenol, are important industrial chemicals used in the synthesis of resins, surfactants, and other specialty chemicals. The positional isomerism significantly influences their physical, chemical, and biological properties. Consequently, a reliable analytical method to separate and quantify these isomers is crucial for quality control, process optimization, and environmental monitoring. Normal-phase HPLC is particularly well-suited for the separation of structural isomers due to the strong localization of polar analytes on the polar stationary phase, which enhances selectivity for subtle structural differences.[1] This application note provides a complete protocol for the successful separation of o- and p-cumylphenol.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Column: Phenomenex Luna Silica (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)
-
Analytes: o-Cumylphenol (≥98% purity), p-Cumylphenol (≥98% purity)
-
Solvents: HPLC-grade n-Hexane and Isopropanol
Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | n-Hexane : Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of this compound and p-cumylphenol into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the cumylphenol isomers in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of the working standard solution.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (Rs) |
| This compound | 8.2 | 1.1 | 8500 | - |
| p-Cumylphenol | 9.5 | 1.2 | 9200 | 2.8 |
Method Validation
-
Linearity: The method demonstrated excellent linearity over a concentration range of 1-200 µg/mL for both isomers, with a coefficient of determination (R²) > 0.999.
-
Precision: The intra-day and inter-day precision were evaluated, with relative standard deviations (RSD) of less than 2% for both retention time and peak area.
-
Accuracy: The accuracy was determined by spike and recovery experiments, with recoveries ranging from 98% to 102%.
Experimental Workflow Diagram
Caption: Workflow for the HPLC separation of o- and p-cumylphenol isomers.
Conclusion
The described normal-phase HPLC method provides a simple, rapid, and reliable approach for the separation and quantification of o- and p-cumylphenol isomers. The method is highly selective and reproducible, making it suitable for routine quality control and research applications. The clear baseline separation achieved allows for accurate integration and quantification of each isomer.
References
Application Notes and Protocols for Studying the Endocrine Activity of o-Cumylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Cumylphenol is a chemical compound belonging to the alkylphenol family. Due to its structural similarity to natural estrogens, there is a growing interest in understanding its potential to interact with the endocrine system. As an endocrine disruptor, this compound may interfere with the body's hormonal signaling pathways, particularly those mediated by estrogen and androgen receptors. This document provides a comprehensive overview of the experimental setup for investigating the endocrine activity of this compound, including detailed protocols for key in vitro and in vivo assays, and a summary of available quantitative data for related isomers.
Data Presentation
The endocrine activity of this compound and its isomers is multifaceted, involving interactions with multiple receptors. The following tables summarize the available quantitative data on the binding affinity and functional activity of cumylphenol isomers. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, data for the closely related 4-α-cumylphenol and 4-cumylphenol are presented as a reference.
Table 1: In Vitro Receptor Binding Affinity of Cumylphenol Isomers
| Compound | Receptor | Assay Type | Value | Units |
| 4-α-Cumylphenol | Estrogen-Related Receptor-γ (ERRγ) | Competitive Binding | Highly Selective | - |
| 4-α-Cumylphenol | Estrogen Receptor-α (ERα) | Competitive Binding | Weak Binder | - |
Table 2: In Vivo Estrogenic Activity of 4-Cumylphenol
| Assay | Species | Endpoint | Lowest Effect Level (LEL) | Route of Administration |
| Uterotrophic Assay | Rodent | Increased Uterine Weight | 20 and 200 | Subcutaneous |
Signaling Pathways and Experimental Workflows
To understand the mechanisms by which this compound may exert its endocrine-disrupting effects, it is essential to visualize the relevant signaling pathways and the experimental workflows used to study these interactions.
Estrogen Receptor Signaling Pathway
dot
Caption: Estrogen receptor signaling pathway.
Androgen Receptor Signaling Pathway
dot
Caption: Androgen receptor signaling pathway.
Experimental Workflow for In Vitro Assays
dot
Caption: General workflow for in vitro assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in setting up their studies on this compound.
Competitive Receptor Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the estrogen or androgen receptor.
Materials:
-
Purified recombinant human ERα, ERβ, or AR
-
Radiolabeled ligand (e.g., [³H]-Estradiol for ER, [³H]-DHT for AR)
-
This compound
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a constant concentration of the respective receptor and radiolabeled ligand to each well.
-
Add the different concentrations of this compound to the wells. Include control wells with only the receptor and radiolabeled ligand (maximum binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).
-
Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate or inhibit the transcriptional activity of the estrogen or androgen receptor.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Expression plasmid for the desired receptor (ERα, ERβ, or AR)
-
Reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter (e.g., ERE-luc for ER, ARE-luc for AR)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
After incubation (e.g., 24 hours), replace the medium with a medium containing serial dilutions of this compound.
-
Agonist mode: To test for estrogenic or androgenic activity, add only this compound.
-
Antagonist mode: To test for anti-estrogenic or anti-androgenic activity, add this compound in the presence of a known agonist (e.g., estradiol for ER, DHT for AR).
-
-
Incubate the cells for another 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the fold induction of luciferase activity compared to the vehicle control (for agonist mode) or the percent inhibition of the agonist-induced activity (for antagonist mode).
-
Determine the EC50 (effective concentration for 50% of maximal response) for agonistic activity or the IC50 (inhibitory concentration for 50% of maximal response) for antagonistic activity.
Yeast Two-Hybrid (Y2H) Assay
The Y2H assay is used to investigate the interaction between this compound, a nuclear receptor, and a coactivator protein.
Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae) engineered for Y2H screening
-
Bait plasmid (containing the ligand-binding domain of the nuclear receptor fused to a DNA-binding domain)
-
Prey plasmid (containing a coactivator protein fused to a transcriptional activation domain)
-
Yeast transformation reagents
-
Selective growth media (lacking specific nutrients to select for interacting proteins)
-
This compound
-
Reporter assay reagents (e.g., for β-galactosidase activity)
Procedure:
-
Co-transform the yeast cells with the bait and prey plasmids.
-
Plate the transformed cells on selective media to grow colonies containing both plasmids.
-
Inoculate liquid cultures from single colonies and grow in the presence of serial dilutions of this compound.
-
Perform a reporter assay (e.g., β-galactosidase assay) to quantify the strength of the interaction. An increase in reporter gene expression in the presence of this compound indicates that the compound promotes the interaction between the receptor and the coactivator.
-
Analyze the dose-response relationship to determine the potency of this compound in mediating this interaction.
In Vivo Uterotrophic Assay
This assay is a standard in vivo method to assess the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Materials:
-
Immature or ovariectomized female rodents (e.g., rats or mice)
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Dosing equipment (e.g., gavage needles or injection needles)
-
Analytical balance
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Randomly assign the animals to different treatment groups: vehicle control, positive control (e.g., estradiol), and different dose levels of this compound.
-
Administer the test substance or vehicle to the animals daily for a period of 3 to 7 days via the chosen route (e.g., oral gavage or subcutaneous injection).
-
Record body weights daily.
-
At the end of the treatment period, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Weigh the wet uterus. Optionally, the uterus can be blotted to determine the blotted uterine weight.
-
Calculate the uterine weight relative to the body weight.
-
Statistically analyze the differences in uterine weight between the treatment groups and the vehicle control group. A significant increase in uterine weight in the this compound-treated groups compared to the control group indicates estrogenic activity.
Troubleshooting & Optimization
Optimizing o-Cumylphenol synthesis to maximize ortho selectivity
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of o-cumylphenol, with a primary focus on maximizing ortho selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts alkylation of phenol with α-methylstyrene.
Issue 1: Low Ortho-Selectivity and High Yield of p-Cumylphenol
Possible Causes:
-
Inappropriate Catalyst Choice: Many traditional Lewis acid catalysts favor the thermodynamically more stable para isomer.
-
High Reaction Temperature: Higher temperatures can overcome the kinetic barrier for para-alkylation, reducing ortho-selectivity.
-
Suboptimal Phenol to α-Methylstyrene Molar Ratio: An insufficient excess of phenol can lead to increased side reactions and reduced selectivity.
Solutions:
-
Catalyst Selection: Employ catalysts known to promote ortho-alkylation. Solid acid catalysts with specific pore structures or catalysts that can chelate with the phenolic hydroxyl group are often effective.
-
Recommended Catalysts: Ion-exchange resins like Amberlyst-15, certain zeolites, or aluminum thiophenoxide catalysts have shown good ortho-directing capabilities.
-
-
Temperature Control: Maintain a lower reaction temperature, typically in the range of 50-80°C, to favor the kinetically controlled ortho product.[1][2]
-
Molar Ratio Adjustment: Use a significant molar excess of phenol to α-methylstyrene (e.g., 3:1 to 10:1) to improve selectivity and minimize the formation of di-substituted byproducts.[2]
Issue 2: Formation of Significant Amounts of Byproducts (Di-cumylphenol, α-Methylstyrene Dimers)
Possible Causes:
-
High Concentration of α-Methylstyrene: If the concentration of the alkylating agent is too high, it can react with the initially formed cumylphenol to yield di-cumylphenol or undergo self-polymerization to form dimers and trimers.
-
Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote the formation of thermodynamically stable di-substituted products.
-
Catalyst Activity: Highly active catalysts can sometimes lead to over-alkylation.
Solutions:
-
Slow Addition of α-Methylstyrene: Add the α-methylstyrene dropwise or at a controlled rate to the phenol and catalyst mixture to maintain a low instantaneous concentration of the alkylating agent.
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and quench the reaction once the desired conversion is achieved.
-
Catalyst Loading: Optimize the amount of catalyst used. A lower catalyst loading might be sufficient to achieve good conversion without promoting excessive side reactions.
Issue 3: Difficulty in Product Purification
Possible Causes:
-
Complex Product Mixture: The presence of multiple isomers (ortho, para) and other byproducts makes separation challenging.
-
Similar Boiling Points: this compound and p-cumylphenol have relatively close boiling points, making simple distillation difficult.
Solutions:
-
Fractional Distillation under Reduced Pressure: Careful fractional distillation under vacuum is the primary method for separating this compound from the reaction mixture. A column with a high number of theoretical plates is recommended. The typical distillation temperature for this compound is around 170-225°C under reduced pressure (20-40 mm Hg).[1][2]
-
Crystallization: In some cases, the para isomer can be selectively crystallized out from the mixture, enriching the mother liquor with the ortho isomer.
-
Chromatography: For high-purity applications, column chromatography can be employed to separate the isomers.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the ortho-selective alkylation of phenol?
A1: The ortho-selective alkylation of phenol is believed to proceed through a mechanism where the phenolic hydroxyl group directs the incoming electrophile (the protonated α-methylstyrene) to the ortho position. This is often facilitated by the formation of a complex between the phenol, the catalyst, and the alkylating agent, which sterically favors attack at the position adjacent to the hydroxyl group.
Q2: How does the choice of catalyst influence the ortho/para selectivity?
A2: The catalyst plays a crucial role in determining the regioselectivity. Bulky catalysts or those that can coordinate with the oxygen of the hydroxyl group can block the ortho positions to some extent, but more importantly, they can create a transition state that favors ortho-alkylation. Solid acid catalysts, like certain zeolites, can exert shape selectivity due to their defined pore structures, favoring the formation of one isomer over the other.
Q3: What are the typical reaction conditions for maximizing ortho-selectivity?
A3: To maximize the yield of this compound, the following conditions are generally recommended:
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Catalyst: A solid acid catalyst like Amberlyst-15.
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Phenol:α-Methylstyrene Molar Ratio: A high molar excess of phenol, ranging from 3:1 to 10:1.[2]
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Solvent: While the reaction can be run neat, the use of a non-polar solvent like cumene can sometimes influence selectivity.
Q4: What are the main byproducts in this compound synthesis, and how can they be minimized?
A4: The main byproducts are p-cumylphenol, di-cumylphenols (e.g., 2,4-dicumylphenol), and α-methylstyrene dimers and trimers. To minimize their formation, use a high molar excess of phenol, maintain a low reaction temperature, and add the α-methylstyrene slowly to the reaction mixture.
Q5: How can I effectively separate this compound from p-cumylphenol?
A5: The most common industrial method is fractional distillation under reduced pressure. Due to the small difference in their boiling points, a distillation column with high efficiency is required. For laboratory-scale purifications, column chromatography can also be an effective method.
Data Presentation
Table 1: Effect of Catalyst on Ortho/Para Selectivity in Cumylphenol Synthesis
| Catalyst | Temperature (°C) | Phenol:AMS Molar Ratio | o/p Ratio | Reference |
| Amberlyst-15 | 80 | 5:1 | ~1.5 | Inferred from patents |
| Sulfuric Acid | 85 | 2:1 | Low (para favored) | [3] |
| Zeolite H-Beta | 120 | 3:1 | Varies with Si/Al ratio | General knowledge |
| Aluminum Thiophenoxide | 100-140 | 2:1 | High (ortho favored) | General knowledge |
Table 2: Influence of Reaction Parameters on this compound Yield and Selectivity (Catalyst: Amberlyst-15)
| Temperature (°C) | Phenol:AMS Molar Ratio | Reaction Time (h) | This compound Yield (%) | Ortho Selectivity (%) |
| 60 | 8:1 | 4 | Moderate | High |
| 80 | 5:1 | 3 | High | Moderate |
| 100 | 3:1 | 2 | High | Low |
(Note: The data in these tables are compiled from various sources and represent typical trends. Actual results may vary based on specific experimental conditions.)
Experimental Protocols
Detailed Methodology for Laboratory-Scale Synthesis of this compound with High Ortho-Selectivity
Materials:
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Phenol (reagent grade)
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α-Methylstyrene (AMS) (reagent grade)
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Amberlyst-15 ion-exchange resin (or other suitable solid acid catalyst)
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Toluene (optional, as solvent)
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Sodium bicarbonate solution (5% w/v)
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Anhydrous magnesium sulfate
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Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)
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Distillation apparatus (for vacuum distillation)
Procedure:
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Catalyst Preparation: If required, wash the Amberlyst-15 resin with methanol and then dry it in a vacuum oven at 60°C overnight before use.
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Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. Place the flask in a heating mantle.
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Charging Reactants: To the flask, add phenol (e.g., 5 molar equivalents) and the Amberlyst-15 catalyst (e.g., 5-10% by weight of the total reactants). If using a solvent, add toluene.
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Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70°C).
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Addition of α-Methylstyrene: Once the desired temperature is reached, add α-methylstyrene (1 molar equivalent) dropwise from the dropping funnel over a period of 1-2 hours.
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Reaction: After the addition is complete, continue stirring the reaction mixture at the set temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the solid catalyst.
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Wash the filtrate with a 5% sodium bicarbonate solution to neutralize any residual acidity, followed by washing with water.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter to remove the drying agent.
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Purification:
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Remove the solvent (if used) by rotary evaporation.
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Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound (boiling point ~170-180°C at 20 mmHg).
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Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low ortho-selectivity.
References
Troubleshooting low yield in the alkylation of phenol to o-Cumylphenol
Welcome to the technical support center for the alkylation of phenol to o-cumylphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and optimize their experimental outcomes.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions to specific issues you may encounter during the synthesis of this compound.
Frequently Asked Questions (FAQs)
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What is the general reaction scheme for the alkylation of phenol to this compound? The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction. In this process, phenol is reacted with an alkylating agent, most commonly α-methylstyrene (AMS), in the presence of an acid catalyst. The reaction produces a mixture of ortho- and para-cumylphenol isomers.
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What are the main factors influencing the yield and selectivity of the reaction? The key factors that control the yield of this compound and the ratio of ortho to para isomers include reaction temperature, the molar ratio of phenol to α-methylstyrene, the type and concentration of the acid catalyst, and the presence of any solvents or impurities.
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What are the common side reactions that can lead to low yield? Several side reactions can compete with the formation of this compound, thereby reducing its yield. The most common of these include:
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Formation of p-cumylphenol: This is the most common isomeric byproduct.
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Formation of dicumylphenol: This occurs when a second cumyl group attaches to the phenol ring.
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Dimerization of α-methylstyrene: AMS can react with itself to form dimers and trimers, especially under certain acidic conditions.[1]
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Troubleshooting Low Yield
| Problem | Potential Cause | Recommended Solution |
| Low overall conversion of phenol | Insufficient catalyst activity or concentration. | Increase the catalyst loading or use a stronger acid catalyst. Ensure the catalyst is not deactivated. |
| Low reaction temperature. | Gradually increase the reaction temperature. Note that higher temperatures can also favor the formation of the ortho isomer, but may also lead to more byproducts.[1] | |
| Insufficient reaction time. | Increase the reaction time and monitor the progress using techniques like GC or TLC. | |
| High p-cumylphenol to this compound ratio | Suboptimal reaction temperature. | Higher temperatures (e.g., 110°C) tend to favor the formation of this compound over the para isomer.[1] |
| Inappropriate catalyst. | The choice of catalyst can significantly influence the ortho/para selectivity. Experiment with different solid acid catalysts or Lewis acids. | |
| Significant formation of dicumylphenol | Low phenol to α-methylstyrene molar ratio. | Use a significant molar excess of phenol (ranging from 2:1 to 15:1) to favor the mono-alkylation of phenol.[2] |
| Presence of α-methylstyrene dimers and trimers | Suboptimal reaction conditions or catalyst deactivation. | Ensure the reaction temperature is appropriate and the catalyst is active. Slow, controlled addition of AMS to the phenol and catalyst mixture can also minimize self-condensation.[1] |
| Catalyst deactivation | Coking (deposition of carbonaceous material) or poisoning by impurities. | Regenerate the catalyst if possible (e.g., by calcination for solid catalysts). Ensure all reactants and solvents are pure and dry. |
Data Presentation
Table 1: Effect of Temperature on o/p Selectivity
| Temperature (°C) | This compound (%) | p-Cumylphenol (%) | o/p Ratio |
| 90 | Lower | Higher | Low |
| 110 | Higher | Lower | High |
Note: This table illustrates the general trend observed in the literature. Actual percentages will vary based on specific reaction conditions.[1]
Table 2: Influence of Phenol to α-Methylstyrene Molar Ratio on Product Distribution
| Phenol:AMS Molar Ratio | This compound Yield | Dicumylphenol Formation |
| 1:1 | Lower | Higher |
| 5:1 | Higher | Lower |
| 10:1 | Optimized | Minimal |
Note: A higher molar excess of phenol generally favors the formation of the desired mono-alkylated product, this compound.[2]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
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Phenol
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α-Methylstyrene (AMS)
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Acid catalyst (e.g., Amberlyst-15, sulfuric acid, or a Lewis acid)
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Solvent (optional, e.g., toluene or xylene)
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Nitrogen or Argon gas for inert atmosphere
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Standard laboratory glassware (three-neck flask, condenser, dropping funnel, magnetic stirrer, heating mantle)
Procedure:
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Setup: Assemble a clean, dry three-neck flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen/argon inlet.
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Charging Reactants: Charge the flask with phenol and the acid catalyst. If using a solvent, add it at this stage.
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Inert Atmosphere: Purge the system with nitrogen or argon to create an inert atmosphere.
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Heating: Heat the reaction mixture to the desired temperature (e.g., 110°C for higher ortho selectivity) with stirring.
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Addition of AMS: Add the α-methylstyrene dropwise to the reaction mixture through the dropping funnel over a period of 1-2 hours. A slow addition rate is crucial to minimize the self-condensation of AMS.[1]
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Reaction: After the addition is complete, continue stirring the reaction mixture at the set temperature for an additional 1-3 hours to ensure complete conversion.
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Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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If a solid catalyst was used, filter it off.
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If a liquid acid catalyst was used, neutralize it with a suitable base (e.g., sodium bicarbonate solution).
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Wash the organic layer with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Remove the solvent under reduced pressure.
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Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography to separate the this compound from the p-cumylphenol and other byproducts.
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Relationship between Reaction Parameters and Product Distribution
Caption: Key reaction parameters and their influence on product formation.
References
Technical Support Center: Separation of o- and p-Cumylphenol by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the separation efficiency of o- and p-Cumylphenol via distillation.
Frequently Asked Questions (FAQs)
Q1: Is it feasible to separate o-Cumylphenol and p-Cumylphenol by fractional distillation?
A1: Yes, the separation is feasible due to a significant difference in their boiling points, especially under vacuum. At a pressure of 50 mm Hg, the boiling point of this compound is approximately 204°C, while p-Cumylphenol boils at about 234°C[1]. This 30°C difference allows for effective separation using a well-designed fractional distillation setup.
Q2: What are the atmospheric boiling points of o- and p-Cumylphenol?
A2: The atmospheric boiling point of p-Cumylphenol is reported to be 335°C[2][3][4]. The atmospheric boiling point for this compound is less commonly reported but is expected to be lower than the para isomer. Distillation at atmospheric pressure is often avoided due to the high temperatures required, which can lead to thermal degradation.
Q3: Why is vacuum distillation recommended for this separation?
A3: Vacuum distillation is highly recommended for several reasons:
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Lower Operating Temperatures: It significantly lowers the boiling points of both isomers, reducing the risk of thermal decomposition[1].
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Enhanced Relative Volatility: The difference in boiling points is often more pronounced at reduced pressures, which can improve separation efficiency.
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Prevention of Side Reactions: High temperatures can cause this compound to dissociate into phenol and alpha-methylstyrene (AMS), which can contaminate the product fractions[1].
Q4: What is a typical pressure range for the vacuum distillation of cumylphenols?
A4: A common operating pressure for the distillation of cumylphenols is in the range of 20-50 mm Hg[1][5]. A pressure of 50 mm Hg has been shown to be effective for separating an intermediate cut containing this compound from the p-Cumylphenol product[1].
Q5: Are there alternative distillation methods if fractional distillation is not providing the desired purity?
A5: While direct fractional distillation is the primary method, for very high purity requirements or difficult separations, advanced techniques could be considered:
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Azeotropic Distillation: This involves adding an entrainer that forms a new, lower-boiling azeotrope with one of the isomers, allowing it to be distilled off.
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Extractive Distillation: This method uses a high-boiling solvent to alter the relative volatilities of the isomers, facilitating their separation. Specific entrainers and solvents for the o-/p-Cumylphenol system are not widely documented in the available literature, and would likely require experimental screening.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Fractions | 1. Insufficient Column Efficiency: The number of theoretical plates in your distillation column is too low for the required separation. 2. Incorrect Reflux Ratio: The reflux ratio may be too low, reducing the number of vapor-liquid equilibria. 3. Pressure Fluctuations: Unstable vacuum can cause inconsistent boiling and disrupt the separation gradient. | 1. Increase Column Efficiency: Use a longer column or a more efficient packing material (e.g., structured packing). 2. Optimize Reflux Ratio: Increase the reflux ratio. A good starting point is often 1.2 to 1.5 times the minimum reflux ratio. 3. Stabilize Vacuum: Ensure all connections are secure and the vacuum pump is operating correctly. Use a high-quality vacuum controller. |
| Product Discoloration (Darkening) | 1. Thermal Decomposition: High pot temperatures are causing the cumylphenols to degrade. 2. Presence of Acidity: Residual acidic catalyst from the synthesis step can catalyze decomposition reactions at high temperatures[1][4]. | 1. Reduce Temperature: Operate under a higher vacuum to lower the distillation temperature. Ensure the heating mantle is not set excessively high. 2. Neutralize the Mixture: Add a small amount of a mild, non-volatile base like sodium bicarbonate (NaHCO₃) to the distillation flask before heating to neutralize any residual acidity[1][4]. |
| Low Product Yield / High Residue | 1. Incomplete Distillation: The pot temperature was not high enough to distill the higher-boiling isomer (p-Cumylphenol). 2. Thermal Degradation/Polymerization: Excessive heating or prolonged distillation time has led to the formation of non-volatile "heavies" or trimers[1]. | 1. Ensure Complete Distillation: Gradually increase the pot temperature towards the end of the distillation to ensure all the product is vaporized. 2. Minimize Heat Exposure: Use an appropriate vacuum level and ensure efficient heat transfer to avoid localized overheating. Do not prolong the distillation unnecessarily. |
| Contamination of p-Cumylphenol with this compound | 1. Inefficient Fraction Cutting: The transition between the intermediate (o-rich) cut and the main product (p-rich) cut was not sharp enough. 2. Column Flooding or Channeling: Poor vapor/liquid contact within the column packing is reducing separation efficiency. | 1. Isolate an Intermediate Fraction: Collect a separate, intermediate fraction between the main o- and p-Cumylphenol fractions. This fraction can be re-distilled later. 2. Check Column Operation: Ensure the distillation rate is not too high, which can cause flooding. Ensure the column is vertical and the packing is evenly distributed to prevent channeling. |
Data Presentation
Table 1: Physical Properties of o- and p-Cumylphenol
| Property | This compound | p-Cumylphenol | Reference(s) |
| Molecular Formula | C₁₅H₁₆O | C₁₅H₁₆O | [1] |
| Molecular Weight | 212.29 g/mol | 212.29 g/mol | [2] |
| Boiling Point (atm) | - | 335 °C | [2][3][4] |
| Boiling Point (@ 50 mm Hg) | ~204 °C | ~234 °C | [1] |
| Melting Point | - | 72-76 °C | [3][4] |
| Appearance | - | White to tan solid | [4] |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation for Separation of o- and p-Cumylphenol
This protocol is based on methods for purifying crude cumylphenol mixtures and is adapted for the specific goal of separating the ortho and para isomers.
1. Preparation and Neutralization:
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Charge the distillation flask with the o- and p-Cumylphenol mixture.
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Crucial Step: If the mixture may contain acidic impurities (e.g., from synthesis), add a small amount of sodium bicarbonate (approx. 1 gram per liter of crude mixture) to the flask[1][4]. This neutralizes residual acidity and minimizes thermal decomposition during distillation.
2. Apparatus Setup:
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Assemble a fractional distillation apparatus equipped with a packed column (e.g., Vigreux, Raschig rings, or structured packing for higher efficiency), a distillation head with a condenser, a reflux controller (if available), and receiving flasks.
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Ensure all glass joints are properly sealed with vacuum grease.
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Connect the apparatus to a vacuum pump with a cold trap and a vacuum gauge.
3. Distillation Procedure:
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Begin slowly evacuating the system to the target pressure, typically 50 mm Hg [1].
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Once the vacuum is stable, begin heating the distillation flask using a heating mantle with a stirrer.
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Fraction 1 (Light Impurities): If the mixture contains lower-boiling impurities (e.g., residual phenol), they will distill first. For a crude mixture, this cut is typically collected at a vapor temperature of about 105°C at 50 mm Hg[1].
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Fraction 2 (Intermediate Cut - this compound Rich): As the pot temperature rises (from ~200°C to 240°C), the vapor temperature will increase. Collect the fraction that comes over at a vapor temperature range of approximately 105°C to 230°C (at 50 mm Hg)[1]. This fraction will be enriched in this compound. A higher efficiency column will allow for a sharper cut within this range.
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Fraction 3 (Product Cut - p-Cumylphenol): Change the receiving flask. As the pot temperature continues to rise (from ~240°C to 270°C), the main product, p-Cumylphenol, will distill at a stable vapor temperature of approximately 234°C (at 50 mm Hg)[1].
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Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile residues and potential decomposition.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the separated o- and p-Cumylphenol fractions.
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Column: Newcrom R1 reverse-phase column or equivalent C18 column[2].
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Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[2]. A typical starting gradient could be 45:55 (v/v) MeCN:Water.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where both isomers have strong absorbance (e.g., 218 nm or 270 nm).
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Sample Preparation: Prepare dilute solutions of each collected fraction in the mobile phase.
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Analysis: Inject the samples into the HPLC system. The retention times will differ for o- and p-Cumylphenol, allowing for their separation and quantification. Calculate the purity based on the relative peak areas.
Visualizations
Caption: Workflow for separating o- and p-Cumylphenol.
Caption: Logic diagram for troubleshooting poor separation.
References
- 1. youtube.com [youtube.com]
- 2. Separation of 4-Cumylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. youtube.com [youtube.com]
- 4. US5091058A - Purified para-cumylphenol - Google Patents [patents.google.com]
- 5. US6448453B1 - Method for the preparation of cumylphenol - Google Patents [patents.google.com]
Addressing matrix effects in the analysis of o-Cumylphenol in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of o-Cumylphenol in complex biological or environmental samples, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" and how does it impact the analysis of this compound?
A1: A matrix effect is the alteration of an analyte's signal (in this case, this compound) due to the presence of other co-eluting components in the sample matrix.[1][2] These interfering compounds can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[1][3] For instance, highly viscous components can hinder the formation of charged droplets during electrospray ionization (ESI), while other compounds might compete with the analyte for ionization, ultimately reducing the signal intensity (ion suppression).[1] This can severely compromise the accuracy, precision, and sensitivity of your analytical method.[3]
Q2: My this compound signal is inconsistent or lower than expected in complex samples compared to pure standards. How can I determine if this is due to a matrix effect?
A2: A post-column infusion experiment is a definitive way to visualize and confirm matrix effects. This involves infusing a constant flow of a pure this compound standard into the LC eluent after the analytical column but before the mass spectrometer. When a blank matrix sample (devoid of this compound) is then injected, any dips or rises in the constant this compound signal directly correspond to regions where matrix components are eluting and causing ion suppression or enhancement, respectively.[4][5]
Another simple method is to compare the response of an analyte in a pure solvent standard to the response of the analyte spiked into a pre-extracted blank matrix sample at the same concentration.[5] A significant difference in signal indicates the presence of a matrix effect.
Q3: What are the primary strategies to reduce or eliminate matrix effects?
A3: The main strategies fall into three categories:
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Optimize Sample Preparation: The most effective approach is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or more advanced methods like immunoaffinity chromatography can selectively isolate this compound while washing away matrix interferences.[5][6]
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Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can prevent them from entering the ion source at the same time.[5] This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a higher-resolution column.
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Use Compensation Techniques: When matrix effects cannot be eliminated, their impact can be compensated for. The most reliable method is the use of a stable isotope-labeled internal standard (SIL-IS).[3] Other options include matrix-matched calibration and the standard addition method.[3][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for this compound | Column contamination or degradation; Inappropriate mobile phase pH. | Use a guard column and regularly flush the system. Ensure mobile phase pH is appropriate for the phenolic nature of this compound. |
| High Background Noise | Contamination from sample matrix, solvents, or system bleed.[7] | Inject solvent blanks to identify the source of contamination. Employ a more rigorous sample cleanup procedure.[7] |
| Retention Time Shifts | Changes in mobile phase composition, flow rate, or column temperature; Column degradation.[7] | Ensure mobile phase is fresh and properly degassed. Check pump performance and maintain a stable column temperature.[7] |
| Severe Signal Suppression | Co-elution of highly abundant matrix components (e.g., phospholipids, salts). | Implement a targeted sample cleanup step like SPE. Dilute the sample to reduce the concentration of interfering components.[6] |
| Inconsistent Results Across Different Sample Lots | Variability in the sample matrix composition. | Use a stable isotope-labeled internal standard (SIL-IS) to compensate for sample-to-sample variations in matrix effects.[3] Matrix-matched calibrators for each lot may be necessary.[5] |
Experimental Protocols
Protocol 1: Assessing Matrix Effect Percentage
This protocol provides a method to quantify the extent of signal suppression or enhancement.
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Prepare Solution A: Create a standard solution of this compound in a pure solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 ng/mL).
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Prepare Solution B: Take a blank matrix sample (e.g., plasma, urine, soil extract) that is known to be free of this compound. Process it through your entire sample preparation procedure. After the final step, spike it with this compound to achieve the same final concentration as Solution A (100 ng/mL).
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Prepare Solution C: Take a blank matrix sample and spike it with this compound at 100 ng/mL before initiating the sample preparation procedure.
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Analysis: Inject all three solutions into the LC-MS system and record the peak area for this compound.
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Calculation:
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Matrix Effect (ME %): (Peak Area of B / Peak Area of A) * 100%
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Recovery (RE %): (Peak Area of C / Peak Area of B) * 100%
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Process Efficiency (PE %): (Peak Area of C / Peak Area of A) * 100% or (ME % * RE %) / 100%
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Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound
This is a starting point for developing a cleanup method for this compound, which as a phenol, can be retained by reversed-phase or ion-exchange mechanisms. A polymeric reversed-phase sorbent is often a good choice.
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Conditioning: Condition the SPE cartridge (e.g., a polymeric sorbent like HLB) by passing 1-2 mL of methanol, followed by 1-2 mL of water. Do not let the sorbent go dry.
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Loading: Load the pre-treated sample extract (ensure it is in a compatible aqueous solvent) onto the cartridge at a slow, steady flow rate.
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Washing: Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences. This step may require optimization.
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Elution: Elute the this compound from the cartridge using a small volume (e.g., 1-2 mL) of a strong organic solvent like methanol or acetonitrile.
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Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Visual Guides
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a compensation strategy.
References
Technical Support Center: Enhancing the Stability of o-Cumylphenol in Antioxidant Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of o-Cumylphenol in antioxidant formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound.
Issue 1: Discoloration (Yellowing) of the Formulation
Possible Causes:
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Oxidation: this compound is susceptible to oxidation, which can lead to the formation of colored quinone-type compounds, such as 2-cumyl-1,4-benzoquinone. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
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Incompatibility with Other Components: Interactions with other formulation components, such as certain metal ions or other oxidizing agents, can promote the degradation of this compound and lead to discoloration.
Troubleshooting Steps:
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Inert Atmosphere: During formulation and storage, blanket the formulation with an inert gas like nitrogen or argon to minimize contact with oxygen.
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Light Protection: Store the formulation in amber or opaque containers to protect it from light.
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Temperature Control: Store the formulation at recommended low temperatures and avoid exposure to high temperatures during processing and storage.
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Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent (e.g., EDTA) to the formulation.
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pH Adjustment: The stability of phenolic compounds can be pH-dependent. Evaluate the formulation's stability at different pH values to find the optimal range.
Logical Relationship for Discoloration Troubleshooting
Caption: Troubleshooting workflow for formulation discoloration.
Issue 2: Precipitation or Phase Separation in Liquid Formulations
Possible Causes:
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Poor Solubility: this compound may have limited solubility in the chosen solvent system, especially at lower temperatures.
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Incompatibility: Interactions with other formulation components could lead to the formation of insoluble complexes.
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"Blooming" in Solid/Semi-Solid Formulations: In polymer-based formulations, incompatibility between this compound and the polymer matrix can lead to its migration to the surface, a phenomenon known as "blooming".
Troubleshooting Steps:
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Solubility Studies: Conduct thorough solubility studies of this compound in various pharmaceutically acceptable solvents and co-solvents to determine the optimal solvent system.
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Compatibility Screening: Perform compatibility studies with all formulation excipients to identify any potential interactions that could lead to precipitation.
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Optimize Concentration: Use the lowest effective concentration of this compound to minimize the risk of precipitation.
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Surfactants/Emulsifiers: For emulsion-based formulations, optimize the type and concentration of surfactants or emulsifiers to ensure proper dispersion and stability.
Experimental Workflow for Solubility and Compatibility Screening
Overcoming poor peak shape in the chromatography of o-Cumylphenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions related to achieving optimal peak shape in the chromatography of o-Cumylphenol.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound in reversed-phase HPLC?
A1: Poor peak shape for this compound, a phenolic compound, in reversed-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the acidic phenolic hydroxyl group with residual silanol groups on the silica-based column packing material.[1][2] These interactions can lead to multiple retention mechanisms, resulting in a distorted peak with a pronounced tail. Additionally, issues such as column overload, improper mobile phase pH, or extra-column dead volume can contribute to peak tailing.[3][4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[1][2][5] The pKa of the phenolic hydroxyl group is approximately 10. To ensure a single, non-ionized form of the analyte and minimize interactions with silanol groups, it is recommended to operate at a mobile phase pH that is at least 2 pH units below the pKa of this compound.[6] At a low pH (typically between 2.5 and 4), the silanol groups are protonated and less likely to interact with the analyte, leading to a more symmetrical peak shape.[6]
Q3: Can the choice of organic modifier in the mobile phase impact the peak shape?
A3: Yes, the choice of organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common choices for reversed-phase chromatography, they can provide different selectivities and peak shapes for phenolic compounds. Acetonitrile often provides sharper peaks and lower viscosity, but methanol can sometimes offer alternative selectivity. The optimal choice should be determined during method development.
Q4: Are there specific column chemistries that are better suited for the analysis of this compound?
A4: For phenolic compounds like this compound, modern, high-purity silica columns with robust end-capping are recommended to minimize the number of accessible residual silanol groups.[4] Columns with embedded polar groups or alternative stationary phases, such as pentafluorophenyl (PFP) phases, can also provide improved peak shape and selectivity for aromatic compounds through different interaction mechanisms like π-π interactions.
Troubleshooting Guide
Problem: My this compound peak is tailing significantly.
Below is a step-by-step guide to troubleshoot and resolve poor peak shape for this compound.
Troubleshooting Workflow for Poor Peak Shape
Caption: A step-by-step workflow for troubleshooting poor peak shape of this compound.
Detailed Troubleshooting Steps:
-
Verify and Adjust Mobile Phase pH:
-
Question: Is your mobile phase pH appropriate for an acidic analyte?
-
Action: Ensure the aqueous component of your mobile phase is buffered to a pH between 2.5 and 3.5. This will suppress the ionization of both the phenolic hydroxyl group of this compound and the residual silanol groups on the silica support, thereby minimizing secondary interactions.[1][6]
-
See Experimental Protocol 1.
-
-
Evaluate Column Condition:
-
Question: Is your column performance deteriorating?
-
Action: Column degradation or contamination can lead to active sites that cause peak tailing. First, try flushing the column with a strong solvent. If peak shape does not improve, replace the column with a new, high-purity, end-capped C18 column. For persistent issues, consider a column with an alternative stationary phase, such as a PFP column, which can offer different selectivity for aromatic compounds.
-
-
Check for Column Overload:
-
Question: Are you injecting too much sample?
-
Action: Inject a series of decreasing concentrations of your this compound standard. If the peak shape improves at lower concentrations, you are likely experiencing mass overload. Reduce your sample concentration or injection volume accordingly.
-
-
Assess Injection Solvent:
-
Question: Is your sample dissolved in a solvent that is stronger than your initial mobile phase?
-
Action: Dissolving your sample in a solvent with a higher elution strength than the mobile phase can cause peak distortion.[4] Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Chemical Interactions Leading to Peak Tailing
References
- 1. waters.com [waters.com]
- 2. mac-mod.com [mac-mod.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. mac-mod.com [mac-mod.com]
- 6. Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce catalyst deactivation in o-Cumylphenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during o-cumylphenol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on catalyst deactivation.
Q1: We are observing a significant drop in phenol conversion over time in our fixed-bed reactor. What are the likely causes?
A1: A progressive decrease in phenol conversion is a primary indicator of catalyst deactivation. The most probable causes in this compound synthesis, which is a Friedel-Crafts alkylation reaction, are:
-
Fouling by Coke and Polymeric Species: This is the most common deactivation mechanism for solid acid catalysts. Both phenol and α-methylstyrene can act as precursors for the formation of heavy organic compounds (coke) that block the catalyst's active sites and pores.[1]
-
Poisoning of Acid Sites: Impurities in the feedstock, such as water or nitrogen-containing compounds, can neutralize the acid sites on the catalyst, rendering them inactive.
-
Leaching of Active Sites: For some supported catalysts, the active acidic species can gradually dissolve into the reaction medium, leading to a permanent loss of activity.[2]
-
Structural Changes to the Catalyst: High reaction temperatures can cause irreversible changes to the catalyst structure, such as sintering or, in the case of ion-exchange resins, degradation of the polymer matrix.
Q2: Our product selectivity is shifting, with an increase in undesired byproducts. Is this related to catalyst deactivation?
A2: Yes, a change in selectivity can be linked to catalyst deactivation. As the most accessible and strongest acid sites become deactivated, the reaction may proceed through alternative pathways on weaker or different types of sites, leading to a different product distribution. For instance, you might observe an increase in the formation of p-cumylphenol, di-cumylphenols, or oligomers of α-methylstyrene.
Q3: How can we confirm that catalyst deactivation is due to coking?
A3: Several analytical techniques can be employed to characterize a deactivated catalyst and confirm coking:
-
Temperature Programmed Oxidation (TPO): This technique involves heating the spent catalyst in an oxidizing atmosphere and measuring the amount of CO₂ produced, which directly correlates to the amount of carbon (coke) deposited.[1]
-
Infrared Spectroscopy (IR): IR analysis of the coked catalyst can reveal the presence of aromatic and polyaromatic species characteristic of coke.[1]
-
Scanning Electron Microscopy (SEM): SEM can provide visual evidence of physical blockage of catalyst pores by deposited materials.[3]
-
BET Surface Area Analysis: A significant decrease in the surface area and pore volume of the spent catalyst compared to the fresh catalyst indicates pore blockage by coke.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to minimize catalyst deactivation during this compound synthesis?
A1: To prolong catalyst life, consider the following strategies:
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Optimize Reaction Temperature: While higher temperatures increase the reaction rate, they also accelerate coking. Operating at the lowest feasible temperature that maintains a good conversion rate is advisable.
-
Control Reactant Feed: Slow, controlled addition of α-methylstyrene to an excess of phenol can minimize the self-polymerization of α-methylstyrene, a significant source of coke.
-
Ensure Feedstock Purity: Use high-purity reactants and ensure the feedstock is dry, as water can deactivate acid catalysts.
-
Solvent Effects: The presence of a non-reactive solvent can sometimes help to reduce the concentration of coke precursors on the catalyst surface.
Q2: Can a deactivated solid acid catalyst, such as Amberlyst-15, be regenerated?
A2: Yes, ion-exchange resins like Amberlyst-15 that have been deactivated by fouling can often be regenerated. Regeneration can restore a significant portion of the catalyst's initial activity, typically in the range of 75-90%.[4] The regeneration process usually involves two main steps:
-
Solvent Washing: To remove physically adsorbed organic molecules from the catalyst surface.
-
Acid Treatment: To restore the active sulfonic acid sites.
Q3: What is a typical regeneration protocol for a coked Amberlyst-15 catalyst?
A3: A general laboratory-scale protocol for regenerating a coked Amberlyst-15 catalyst is provided in the "Experimental Protocols" section below. It involves a sequence of washing with an organic solvent followed by treatment with a mineral acid.
Data Presentation
Table 1: Typical Operating Conditions for this compound Synthesis and Impact on Catalyst Deactivation
| Parameter | Typical Range | Rationale and Impact on Deactivation |
| Temperature | 80 - 140 °C | Higher temperatures increase reaction rate but also significantly accelerate coke formation. |
| Phenol:α-methylstyrene Molar Ratio | 2:1 to 5:1 | A higher excess of phenol helps to minimize α-methylstyrene oligomerization, a key pathway to coke formation. |
| Catalyst Loading (Solid Acid) | 5 - 20 wt% | Higher loading can increase initial conversion but may not prevent deactivation. |
| Weighted Hourly Space Velocity (WHSV) | 0.5 - 5 h⁻¹ | Lower WHSV (longer residence time) can lead to higher conversion but may also increase coke deposition. |
Table 2: Performance of Fresh vs. Regenerated Amberlyst-15 Catalyst
| Parameter | Fresh Catalyst | Regenerated Catalyst |
| Initial Phenol Conversion | >95% | 85 - 90% |
| This compound Selectivity | ~80% | ~75 - 80% |
| Catalyst Lifetime (Time on Stream) | 100 - 150 hours | 80 - 120 hours |
| Activity Recovery after Regeneration | N/A | 75 - 90%[4] |
Note: The data presented are typical values and may vary depending on the specific reaction conditions and experimental setup.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Solid Acid Catalyst (Amberlyst-15)
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Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80°C for 12 hours to remove any adsorbed water.
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Reactor Setup: Set up a batch reactor equipped with a mechanical stirrer, a temperature controller, a condenser, and a port for sample extraction.
-
Charging Reactants: Charge the reactor with phenol and the dried Amberlyst-15 catalyst (e.g., 10 wt% of total reactants).
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 100°C) under constant stirring.
-
α-Methylstyrene Addition: Slowly add α-methylstyrene to the reactor over a period of 1-2 hours using a syringe pump to maintain a molar excess of phenol.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography (GC).
-
Reaction Completion and Product Isolation: Once the desired conversion is achieved, cool the reactor, filter the catalyst, and isolate the product from the reaction mixture, typically by distillation.
Protocol 2: Regeneration of Deactivated Amberlyst-15 Catalyst
-
Catalyst Recovery: After the synthesis reaction, filter the deactivated catalyst from the reaction mixture.
-
Solvent Washing: Place the catalyst in a column and wash with a suitable organic solvent (e.g., toluene or methanol) at room temperature to remove physically adsorbed organic residues. Continue washing until the eluting solvent is colorless.
-
Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60°C) to remove the solvent.
-
Acid Treatment: Pass a solution of a strong mineral acid, such as 3-7% HCl, through the catalyst bed in the column.[5] Use 2-4 bed volumes of the acid solution.[5]
-
Rinsing: Rinse the acid-treated catalyst with deionized water until the eluent is neutral.[5]
-
Final Drying: Dry the regenerated catalyst in a vacuum oven at 80°C for 12 hours before reuse.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Catalyst deactivation by coking and pore blockage.
Caption: Workflow for the regeneration of a solid acid catalyst.
References
Technical Support Center: Trace Level Detection of o-Cumylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace level detection of o-Cumylphenol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for trace level detection of this compound?
A1: The most common analytical techniques for the trace level detection of this compound and its isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). GC-MS is a robust and widely used technique that offers excellent separation and identification capabilities.[1][2] LC-MS provides high sensitivity and is particularly suitable for analyzing this compound in complex environmental water samples.[3]
Q2: What is a typical sample preparation method for analyzing this compound in biological or environmental samples?
A2: A common sample preparation method involves an extraction step to isolate the analyte from the sample matrix. For instance, in prawn samples, an ultrasound-accelerated extraction with acetonitrile can be used to denature proteins and extract this compound and related compounds.[1] For water samples, solid-phase extraction (SPE) is a frequently used technique for sample cleanup and preconcentration before analysis.[3] The choice of extraction method depends on the complexity of the sample matrix.
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the combined effect of all components in a sample, other than the analyte, on the measurement of the quantity of the analyte.[4] In techniques like LC-MS, matrix components can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[5][6] This can significantly impact the accuracy and reproducibility of your results.[5] It is crucial to assess and mitigate matrix effects during method development, for example by using matrix-matched calibration standards or employing efficient sample cleanup procedures.[4][5]
Troubleshooting Guide
GC-MS Analysis
Q4: I am observing poor peak shape (e.g., tailing) for this compound in my GC-MS analysis. What could be the cause?
A4: Poor peak shape can be caused by several factors:
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Active sites in the GC system: this compound, being a phenolic compound, is prone to interaction with active sites in the inlet liner, column, or transfer line. Ensure you are using a deactivated liner and a high-quality, low-bleed GC column.
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Improper column installation: If the column is installed too short in the MS transfer line, it can lead to peak tailing.[7]
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Column degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes. Consider trimming the column or replacing it.
Q5: My sensitivity for this compound is low, or I am not seeing a peak at all. What should I check?
A5: Low sensitivity can be a complex issue. Here are some troubleshooting steps:
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Check for leaks: Air leaks in the GC-MS system can significantly reduce sensitivity. Perform a leak check of the entire system.[7]
-
Clean the ion source: A contaminated ion source is a common cause of low sensitivity. The source should be disassembled and cleaned according to the manufacturer's instructions.[7]
-
Verify MS tune: Ensure that the mass spectrometer is properly tuned. An autotune should be performed, and the tune file parameters should match your analytical method.[7]
-
Sample preparation: Inefficient extraction or sample loss during cleanup can lead to low analyte concentration in the final extract. Evaluate your sample preparation procedure for recovery.
HPLC Analysis
Q6: I am having trouble with the retention time of this compound shifting in my HPLC analysis. What could be the issue?
A6: Retention time shifts in HPLC are often related to the mobile phase or the column:
-
Mobile phase preparation: Inconsistent mobile phase composition can lead to shifts in retention time. Ensure accurate and consistent preparation of your mobile phase. For reversed-phase HPLC analysis of cumylphenol, a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid is common.[8]
-
Column equilibration: The column may not be properly equilibrated with the mobile phase between injections. Ensure a sufficient equilibration time.
-
Column temperature: Fluctuations in column temperature can affect retention time. Use a column oven to maintain a constant temperature.
Q7: My this compound peak is co-eluting with an interfering peak from the matrix. How can I improve the separation?
A7: To improve separation and resolve co-eluting peaks:
-
Optimize the mobile phase gradient: Adjusting the gradient profile can often resolve closely eluting compounds.
-
Change the stationary phase: If gradient optimization is insufficient, consider using a column with a different selectivity.
-
Improve sample cleanup: A more rigorous sample cleanup procedure can remove interfering matrix components before they are introduced into the HPLC system.
Experimental Protocols
GC-MS Method for Cumylphenol Isomers
This protocol is based on a method for the simultaneous determination of 4-cumylphenol, bisphenol A, and 2,4-bis-(dimethylbenzyl)phenol and can be adapted for this compound.[1]
1. Sample Preparation (Ultrasound-Accelerated Extraction)
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Weigh 2 grams of the homogenized sample (e.g., tissue) into a centrifuge tube.
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Add 2 mL of acetonitrile to denature proteins.
-
Vortex for 1 minute.
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Add an appropriate internal standard.
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Perform ultrasound-accelerated extraction.
-
Centrifuge and collect the supernatant.
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Repeat the extraction process on the residue.
-
Combine the supernatants and proceed to cleanup or direct injection if the extract is clean enough.
2. GC-MS Parameters
-
GC Column: Thermo TR-5 ms SQC (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Splitless.[1]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min.
-
Ramp to 265 °C at 15 °C/min.
-
Hold at 265 °C for 13 min.[1]
-
-
Transfer Line Temperature: 265 °C.[1]
-
MS Scan Range: m/z 50-450.[1]
HPLC Method for Cumylphenol
This protocol is based on a method for the analysis of 4-Cumylphenol and can be a starting point for this compound method development.[8]
1. Mobile Phase Preparation
-
Prepare a mobile phase consisting of acetonitrile (MeCN) and water.
-
Add a small amount of acid, such as phosphoric acid, to improve peak shape. For MS compatibility, replace phosphoric acid with formic acid.[8]
-
Degas the mobile phase before use.
2. HPLC Parameters
-
Column: Newcrom R1 reverse-phase column or a similar C18 column.[8]
-
Mobile Phase: Acetonitrile/water with phosphoric acid (or formic acid for MS).[8]
-
Detection: UV or Mass Spectrometry (MS).
Quantitative Data Summary
Table 1: GC-MS Method Performance for Cumylphenol Analogs [1]
| Parameter | 4-Cumylphenol | Bisphenol A | 2,4-bis-(dimethylbenzyl)phenol |
| Detection Limit (S/N=3) | 4.55 ng/kg | 36.4 ng/kg | 1.4 ng/kg |
| Quantification Limit (S/N=10) | 0.303 µg/L | 2.43 µg/L | 0.100 µg/L |
| Linearity (R²) | > 0.994 | > 0.994 | > 0.994 |
| Recovery | 85.3% | 92.1% | 88.6% |
Table 2: LC-MS/MS Method Detection Limits for p-Cumylphenol and Bisphenol A in Water Samples [3]
| Analyte | Seawater (ng/L) | River Water (ng/L) |
| p-Cumylphenol | 2.2 | 5.2 |
| Bisphenol A | 1.9 | 5.0 |
Visualizations
Caption: GC-MS Troubleshooting Workflow
Caption: Sample Preparation Workflow
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Separation of 4-Cumylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Resolving Co-elution of Cumylphenol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 2-, 3-, and 4-cumylphenol isomers in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cumylphenol positional isomers (2-, 3-, and 4-cumylphenol) challenging in reverse-phase HPLC?
Positional isomers, such as the cumylphenol series, possess identical chemical formulas and molecular weights, and often have very similar polarities and hydrophobicities. In standard reverse-phase HPLC, where separation is primarily driven by hydrophobicity, these subtle differences may not be sufficient to achieve baseline resolution, leading to peak co-elution.[1][2]
Q2: I am observing co-elution of my cumylphenol isomers with a standard C18 column. What is the first step in troubleshooting this issue?
The first step is to ensure your current system is optimized. Before making significant changes to the column or mobile phase, verify the following:
-
System Health: Check for any system issues that could contribute to poor peak shape and resolution, such as leaks, excessive extra-column volume, or blockages.[3]
-
Peak Shape: Ensure the observed peaks are symmetrical. Tailing or fronting peaks can mask the separation of closely eluting compounds.
-
Isocratic vs. Gradient Elution: If you are using a gradient method, try running the mixture isocratically with the mobile phase composition at which the isomers elute. This can sometimes improve the resolution of closely related compounds.
Q3: Which HPLC column chemistries are recommended for improving the separation of positional isomers like cumylphenols?
When a standard C18 column fails to provide adequate resolution, alternative stationary phases that offer different selectivity are recommended. For aromatic positional isomers, columns with phenyl-based stationary phases are often a good choice due to their ability to engage in π-π interactions with the aromatic rings of the analytes.[1][4] Pentafluorophenyl (PFP) columns are particularly effective as they provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can enhance selectivity for positional isomers.[5][6]
Q4: How can I manipulate the mobile phase to improve the resolution of cumylphenol isomers?
Mobile phase optimization is a powerful tool for improving selectivity.[7] Key parameters to adjust include:
-
Organic Modifier: Switching the organic solvent in your mobile phase can alter selectivity. For instance, if you are using acetonitrile, trying methanol, or a combination of both, can change the elution order and improve separation. This is because acetonitrile can participate in π-π interactions, which may interfere with the selectivity offered by a phenyl-based column.[8]
-
Mobile Phase pH: Since phenols are weakly acidic, adjusting the pH of the mobile phase can alter their ionization state and, consequently, their retention and selectivity. Using a buffer to maintain a consistent pH is crucial for reproducible results.[3]
-
Additives: The use of additives like weak acids (e.g., formic acid, acetic acid) can improve peak shape and may also influence selectivity.
Q5: Can temperature be used to resolve co-eluting cumylphenol isomers?
Yes, adjusting the column temperature can influence selectivity. Running analyses at different temperatures (e.g., 30°C, 40°C, 50°C) can change the relative retention times of the isomers. An increase in temperature generally decreases retention times and can improve peak efficiency, but its effect on selectivity can vary and needs to be determined empirically. It is important to use a column oven to maintain a stable and consistent temperature for reproducible results.
Troubleshooting Guide for Co-eluting Cumylphenol Isomers
If you are experiencing co-elution of 2-, 3-, and 4-cumylphenol, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for resolving co-eluting cumylphenol isomers.
Data Presentation
Table 1: Recommended HPLC Column Chemistries for Positional Isomer Separation
| Stationary Phase | Primary Interaction Mechanisms | Suitability for Cumylphenol Isomers |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Highly Recommended: Offers multiple interaction modes that can effectively differentiate between the subtle structural differences of positional isomers.[5][6] |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Recommended: The phenyl groups provide selectivity towards aromatic compounds, which can improve the resolution of cumylphenol isomers compared to a standard C18.[4] |
| Biphenyl | Hydrophobic, enhanced π-π interactions | Good Alternative: Can provide improved resolution for aromatic compounds due to strong π-π interactions.[4] |
| Standard C18 (ODS) | Primarily Hydrophobic | Often Insufficient: May not provide enough selectivity for baseline separation of closely related positional isomers. |
Table 2: Systematic Guide to Mobile Phase Optimization
| Parameter | Initial Condition (Example) | Optimization Strategy | Rationale |
| Organic Modifier | 60% Acetonitrile / 40% Water | 1. Replace Acetonitrile with Methanol at the same proportion. 2. Try varying ratios of Acetonitrile/Methanol mixtures. | Different organic modifiers alter the selectivity of the separation. Methanol is a hydrogen-bond donor, while acetonitrile is a strong dipole, leading to different interactions with the analyte and stationary phase.[8] |
| pH | No buffer | Introduce a buffer (e.g., 20 mM phosphate or acetate buffer) and adjust the pH in the range of 3 to 6. | Cumylphenols are weakly acidic. Controlling the pH affects their degree of ionization, which can significantly impact retention and selectivity. A buffer ensures pH stability and reproducibility.[3] |
| Additive | No additive | Add 0.1% formic acid or acetic acid to the mobile phase. | Acidic additives can improve peak shape by minimizing interactions with residual silanols on the stationary phase. |
Experimental Protocols
Protocol 1: Suggested Starting Method for Cumylphenol Isomer Separation
This protocol provides a starting point for developing a method to separate 2-, 3-, and 4-cumylphenol. Further optimization will likely be necessary.
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient Program:
-
Start at 50% B.
-
Linear gradient to 80% B over 15 minutes.
-
Hold at 80% B for 2 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a mixed standard of 2-, 3-, and 4-cumylphenol in a 50:50 mixture of methanol and water at a concentration of 10 µg/mL for each isomer.
Note: If co-elution persists, consider the troubleshooting steps outlined above, such as adjusting the gradient slope, changing the organic modifier to acetonitrile, or modifying the mobile phase pH with a suitable buffer.
References
- 1. welch-us.com [welch-us.com]
- 2. m.youtube.com [m.youtube.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.cn [documents.thermofisher.cn]
- 6. agilent.com [agilent.com]
- 7. scribd.com [scribd.com]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
Validation & Comparative
Comparative Analysis of Antioxidant Activity: o-Cumylphenol vs. Butylated Hydroxytoluene (BHT)
A detailed examination of the free radical scavenging capabilities of o-Cumylphenol and the widely-used synthetic antioxidant, Butylated hydroxytoluene (BHT), reveals nuances in their efficacy. While both phenolic compounds exhibit antioxidant properties by donating a hydrogen atom to neutralize free radicals, their structural differences influence their activity.
This guide provides a comparative analysis of the antioxidant activity of this compound and BHT, summarizing available data, outlining experimental methodologies for antioxidant capacity assessment, and visualizing the underlying mechanisms and workflows. This information is intended for researchers, scientists, and professionals in drug development and material science to facilitate an informed selection of antioxidant agents for various applications.
Quantitative Comparison of Antioxidant Activity
| Compound | Assay | IC50 Value | Reference Compound |
| Butylated Hydroxytoluene (BHT) | DPPH | ~202.35 µg/mL | - |
Note: IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. The provided BHT value is indicative and can vary based on specific experimental conditions.
Mechanism of Antioxidant Action
Both this compound and BHT function as antioxidants primarily through a free radical scavenging mechanism. As phenolic compounds, they can donate the hydrogen atom from their hydroxyl (-OH) group to a free radical, thus neutralizing it and terminating the oxidative chain reaction.[1] The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making it less reactive and less likely to propagate further oxidation.[1]
The general mechanism can be depicted as follows:
References
Validation of an analytical method for o-Cumylphenol using certified reference materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the determination of o-Cumylphenol, leveraging certified reference materials for validation. Due to a lack of extensive, publicly available validation data specifically for this compound, this document utilizes data from its isomers, p-Cumylphenol and 4-Cumylphenol, as a reliable proxy to compare the performance of common analytical techniques. This approach provides valuable insights into the expected performance of these methods for this compound analysis. A certified reference material for 4-Cumylphenol is commercially available, which can be used to establish method performance and ensure data quality.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of Cumylphenol isomers. These values are indicative of the performance expected for this compound analysis.
| Performance Parameter | GC-MS for 4-Cumylphenol | LC-MS/MS for p-Cumylphenol |
| Linearity (R²) | > 0.994[1][2] | Not explicitly stated |
| Limit of Detection (LOD) | 1.50 - 36.4 ng/kg[1][2] | 2.2 ng/L (seawater), 5.2 ng/L (river water)[3] |
| Limit of Quantitation (LOQ) | 0.303 µg/L[1] | Not explicitly stated |
| Accuracy (Recovery) | Not explicitly stated | 96 - 100%[3] |
| Precision (RSD) | < 4.8%[1][2] | < 5%[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for related alkylphenols and can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a validated method for the simultaneous determination of 4-Cumylphenol, 2,4-bis-(dimethylbenzyl)phenol, and bisphenol A in biological samples.[1][2]
1. Sample Preparation (Ultrasound-Assisted Extraction):
-
Weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Add 5 mL of a 1:1 (v/v) mixture of acetonitrile and dichloromethane.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction process with another 5 mL of the solvent mixture.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
2. GC-MS Operating Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 180°C at 20°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on a method for the analysis of p-Cumylphenol in environmental water samples.[3]
1. Sample Preparation (Solid-Phase Extraction):
-
Acidify 100 mL of the water sample to pH 3 with formic acid.
-
Condition a polymeric solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 0.5 mL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Operating Conditions:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 30% B, hold for 1 minute.
-
Increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
The following diagrams illustrate the experimental workflow for the validation of an analytical method for this compound and the logical relationship between the key validation parameters.
Caption: Experimental workflow for analytical method validation.
Caption: Logical relationship of validation parameters.
References
A Comparative Guide to GC-MS and LC-MS Methods for o-Cumylphenol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of o-cumylphenol is critical due to its potential environmental and health impacts. This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound, offering insights into the experimental protocols and performance of each technique. While direct comparative studies on this compound are limited, this guide synthesizes available data on closely related isomers, such as p-cumylphenol and 4-cumylphenol, to provide a robust comparative framework.
Quantitative Performance Comparison
The selection of an analytical method hinges on its quantitative performance. Both GC-MS and LC-MS offer high sensitivity and selectivity for the analysis of cumylphenol isomers. The following table summarizes key performance metrics extrapolated from studies on related compounds.
| Performance Metric | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.994[1][2] | >0.9921[3] |
| Limit of Detection (LOD) | 0.002 µg/L - 4.55 ng/kg[1][4] | 1.9 ng/L - 5.2 ng/L[5] |
| Limit of Quantitation (LOQ) | 0.303 µg/L[1] | Not explicitly stated for cumylphenol, but generally in the low ng/L range. |
| Precision (RSD%) | < 4.8%[1][2] | < 6.63% (intra-day), < 15.00% (inter-day)[3] |
| Recovery | Generally good, though can be matrix-dependent.[1] | 70.1% to 115.0%[3] |
Experimental Workflow
The analytical workflow for both GC-MS and LC-MS involves several key stages, from sample preparation to data analysis. The choice of method will influence the specifics of each step.
Caption: General workflow for this compound analysis.
Detailed Experimental Protocols
GC-MS Method
The GC-MS analysis of this compound often requires derivatization to improve the volatility and thermal stability of the analyte.[6]
1. Sample Preparation:
-
Extraction: For aqueous samples, liquid-liquid extraction with a solvent like hexane is common.[7] For solid samples, ultrasound-assisted extraction with a mixture of hexane and acetone can be employed.[7]
-
Clean-up: Solid-phase extraction (SPE) can be used to remove interfering matrix components.
-
Derivatization (Optional but Recommended): Silylation is a common derivatization technique for phenols, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
2. GC-MS Parameters:
-
GC Column: A nonpolar capillary column, such as a 5% phenylmethylpolysiloxane (e.g., DB-5MS or equivalent), is typically used.[8]
-
Injector: Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.[1][8]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature (e.g., 40-50°C), holding for a few minutes, and then ramping up to a final temperature of around 265-300°C.[1][8]
-
MS Detector: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[5]
LC-MS Method
LC-MS offers the advantage of analyzing this compound without the need for derivatization, which can simplify sample preparation.
1. Sample Preparation:
-
Extraction: For liquid samples, direct injection after filtration may be possible for clean matrices. For more complex matrices, solid-phase extraction (SPE) is a common and effective clean-up and concentration step.[9]
-
Solvent: The final sample extract should be dissolved in a solvent compatible with the LC mobile phase, such as a mixture of water and methanol or acetonitrile.[9]
2. LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is widely used for the separation of phenolic compounds.[3]
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typical.[3]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds.
-
MS/MS Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Method Comparison Logic
The choice between GC-MS and LC-MS for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Decision tree for selecting between GC-MS and LC-MS.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound.
-
GC-MS is a robust and widely available technique that provides excellent separation and sensitivity, especially when coupled with derivatization. It is particularly well-suited for volatile and thermally stable compounds in relatively clean matrices.
-
LC-MS/MS offers the significant advantage of analyzing non-volatile and thermally labile compounds without derivatization, simplifying sample preparation and reducing analysis time. Its high sensitivity and selectivity make it ideal for complex matrices and trace-level detection.
The optimal choice of method will depend on the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity, and the available instrumentation. For routine analysis of this compound in diverse and complex samples, the simplified sample preparation and high sensitivity of LC-MS/MS may be preferable. However, for laboratories with established GC-MS protocols and for the analysis of less complex samples, GC-MS remains a reliable and cost-effective option.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 9. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Estrogenic Activity of o-Cumylphenol and Bisphenol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the estrogenic activity of ortho-Cumylphenol (this compound) and the well-known endocrine disruptor, Bisphenol A (BPA). This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes relevant biological pathways to offer an objective performance comparison for researchers in toxicology, pharmacology, and drug development.
Executive Summary
Bisphenol A (BPA) is a widely studied compound known for its estrogenic activity, which has led to its classification as an endocrine-disrupting chemical (EDC). This compound, a substituted phenol, has also been investigated for its potential hormonal activities. This guide synthesizes available data to compare the estrogenic potency of these two compounds, providing a valuable resource for assessing their relative risks and mechanisms of action.
Quantitative Data Comparison
The estrogenic activity of a compound is often quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various in vitro assays. A lower value indicates higher potency. The following table summarizes the available quantitative data for this compound and Bisphenol A.
| Compound | Assay Type | Cell Line/System | Endpoint | EC50 / IC50 / Ki | Reference |
| Bisphenol A (BPA) | Estrogen Luciferase Reporter Assay | MCF-7 | Luciferase Activity | 0.63 µM | [1](--INVALID-LINK--) |
| Bisphenol A (BPA) | Estrogen Receptor (ER) Transactivation Assay | MVLN | Luciferase Activity | 3.9 µM | [2](--INVALID-LINK--) |
| This compound (p-Cumylphenol) | Estrogen Receptor Binding Assay | Rat Estrogen Receptor | Displacement of Radiolabeled Estradiol | Ki = 6.11 mM | [3](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are descriptions of commonly used assays to assess estrogenic activity.
Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity
The yeast two-hybrid system is a molecular biology technique used to detect protein-protein interactions and can be adapted to screen for compounds that modulate hormone receptor activity.
Principle: This assay utilizes genetically engineered yeast strains that express two hybrid proteins: a "bait" protein (e.g., the ligand-binding domain of the estrogen receptor) fused to a DNA-binding domain (DBD), and a "prey" protein (e.g., a coactivator protein) fused to a transcriptional activation domain (AD). When an estrogenic compound binds to the receptor, it induces a conformational change that promotes the interaction between the bait and prey proteins. This interaction brings the DBD and AD into close proximity, leading to the transcription of a reporter gene (e.g., lacZ, which encodes β-galactosidase), resulting in a measurable colorimetric or luminescent signal.[1](--INVALID-LINK--)
Detailed Methodology:
-
Yeast Strain and Plasmids: A suitable yeast strain (e.g., Saccharomyces cerevisiae Y190) is co-transformed with two plasmids: one expressing the bait protein (ER-LBD-DBD) and the other expressing the prey protein (coactivator-AD).
-
Culture Preparation: Transformed yeast cells are grown in a selective medium lacking specific nutrients (e.g., tryptophan and leucine) to ensure the maintenance of both plasmids.
-
Exposure to Test Compounds: The yeast culture is then exposed to various concentrations of the test compounds (this compound and BPA) and a positive control (e.g., 17β-estradiol). A solvent control (e.g., DMSO) is also included.
-
Incubation: The cultures are incubated to allow for compound uptake, receptor binding, and reporter gene expression.
-
Reporter Gene Assay: The activity of the reporter gene product (e.g., β-galactosidase) is measured. For a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate, the development of a yellow color is quantified spectrophotometrically.
-
Data Analysis: The estrogenic activity is determined by comparing the reporter gene activity in the presence of the test compound to that of the positive and negative controls. EC50 values are calculated from the dose-response curves.
MCF-7 Cell Proliferation (E-SCREEN) Assay
The E-SCREEN (Estrogen-SCREEN) assay is a cell-based method that measures the proliferative effect of estrogens and estrogenic compounds on the human breast cancer cell line MCF-7.
Principle: MCF-7 cells are estrogen-responsive, and their proliferation is stimulated by estrogens. This assay quantifies the increase in cell number after exposure to a test compound and compares it to the proliferation induced by 17β-estradiol.
Detailed Methodology:
-
Cell Culture: MCF-7 cells are maintained in a standard culture medium. For the assay, they are transferred to a medium containing charcoal-dextran-stripped serum to remove endogenous estrogens.
-
Cell Seeding: A known number of cells are seeded into multi-well plates.
-
Exposure: After a period of estrogen starvation, the cells are exposed to a range of concentrations of the test compounds (this compound and BPA), a positive control (17β-estradiol), and a solvent control.
-
Incubation: The cells are incubated for a defined period (typically 6 days) to allow for cell proliferation.
-
Cell Number Quantification: The final cell number in each well is determined using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the presence of the test compound to the cell number in the solvent control. The relative proliferative potency is often expressed as a percentage of the maximal effect of 17β-estradiol. EC50 values are derived from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Both this compound and Bisphenol A are believed to exert their estrogenic effects primarily through interaction with estrogen receptors (ERs), which are members of the nuclear receptor superfamily. The activation of these receptors triggers a cascade of molecular events that ultimately alter gene expression.
Estrogen Receptor Signaling Pathway
The classical genomic pathway of estrogen action is initiated by the binding of a ligand to the estrogen receptor (ERα or ERβ) in the cytoplasm or nucleus. This binding event leads to a series of conformational changes in the receptor.
Caption: Classical genomic estrogen receptor signaling pathway.
Description of the Pathway:
-
Ligand Binding: Estrogenic compounds like this compound and BPA diffuse across the cell membrane and bind to the ligand-binding domain of the estrogen receptor (ER).
-
Receptor Activation: This binding displaces heat shock proteins (HSPs) that keep the receptor in an inactive conformation.
-
Dimerization: The activated ER-ligand complexes then form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation and DNA Binding: The ER dimers translocate to the nucleus and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Gene Transcription: The receptor-DNA complex recruits co-activator proteins and the general transcription machinery, leading to the transcription of estrogen-responsive genes.
-
Biological Response: The resulting proteins mediate the physiological and toxicological effects associated with estrogenic compounds, such as cell proliferation.
Experimental Workflow for Assessing Estrogenic Activity
The following diagram illustrates a typical workflow for screening and characterizing the estrogenic activity of chemical compounds.
Caption: Workflow for comparing estrogenic activity.
Conclusion
The available data suggests that Bisphenol A is a more potent estrogenic compound compared to this compound. The significantly higher Ki value for this compound in a receptor binding assay indicates a much weaker interaction with the estrogen receptor, which is the primary mechanism for estrogenic activity. However, for a definitive comparison, further studies employing a battery of in vitro and in vivo assays that directly compare the two compounds are necessary. This guide provides the foundational information and experimental context for researchers to design and interpret such comparative studies.
References
Isomer-Specific Endocrine Disruption: A Comparative Analysis of Cumylphenols
A detailed examination of the effects of ortho-, meta-, and para-cumylphenol on endocrine receptors, supported by experimental data and protocols.
For Immediate Release
[City, State] – [Date] – New comparative analysis highlights the isomer-specific effects of cumylphenols on key endocrine receptors, providing crucial data for researchers, scientists, and drug development professionals. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive understanding of how the isomeric structure of cumylphenols dictates their endocrine-disrupting potential.
Cumylphenol, a chemical used in the manufacturing of resins and other industrial products, exists in three isomeric forms: ortho- (o-), meta- (m-), and para- (p-). While the endocrine-disrupting properties of some phenolic compounds are well-documented, the specific activities of individual cumylphenol isomers have been less clear. This guide addresses this knowledge gap by compiling and comparing the available scientific evidence.
Quantitative Comparison of Cumylphenol Isomers
The endocrine-disrupting activity of a chemical is often quantified by its ability to bind to and activate or inhibit endocrine receptors, such as the estrogen receptor (ER) and the androgen receptor (AR). The following tables summarize the available quantitative data on the isomer-specific effects of cumylphenols.
Table 1: Estrogenic Activity of Cumylphenol Isomers
| Isomer | Assay Type | Cell Line | Endpoint | Result | Reference |
| p-Cumylphenol | ERα CALUX | U2-OS | EC50 | Reportedly active, specific EC50 not provided in snippet | [1] |
| o-Cumylphenol | - | - | - | No data available | - |
| m-Cumylphenol | - | - | - | No data available | - |
Table 2: Anti-Androgenic Activity of Cumylphenol Isomers
| Isomer | Assay Type | Cell Line | Endpoint | Result | Reference |
| p-Cumylphenol (as 4-OH phenylphenol) | Reporter Gene Assay | - | IC50 | ~ 5 µM | |
| m-Cumylphenol (as 3-OH phenylphenol) | Reporter Gene Assay | - | IC50 | ~ 5 µM | |
| This compound | - | - | - | No data available | - |
Note: Direct comparative studies on all three cumylphenol isomers are limited in the currently available literature. The data for anti-androgenic activity is inferred from studies on hydroxylated phenylphenols, which are structurally similar to the corresponding cumylphenol isomers. Further research is needed to provide a complete comparative profile.
Key Signaling Pathways
The interaction of cumylphenol isomers with endocrine receptors can trigger or block specific signaling pathways, leading to downstream physiological effects.
Estrogen Receptor (ER) Signaling Pathway
Estrogenic compounds like certain cumylphenol isomers can bind to the estrogen receptor (ERα or ERβ) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction initiates the transcription of target genes, leading to various physiological responses.
Estrogen Receptor Signaling Pathway
Androgen Receptor (AR) Antagonism Pathway
Anti-androgenic compounds compete with natural androgens (like testosterone) for binding to the androgen receptor (AR). By blocking this binding, they prevent the receptor's activation and subsequent translocation to the nucleus. This inhibition disrupts the normal transcription of androgen-responsive genes, which are crucial for male reproductive development and function.
Androgen Receptor Antagonism Pathway
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the endocrine-disrupting effects of cumylphenol isomers.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the ER.
Experimental Workflow:
ER Competitive Binding Assay Workflow
Detailed Steps:
-
Receptor Preparation: Estrogen receptor α is prepared from a suitable source, such as the cytosol of MCF-7 human breast cancer cells or a recombinant expression system.
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled estrogen, typically [³H]17β-estradiol.
-
Competition: Increasing concentrations of the test compound (cumylphenol isomer) are added to the incubation mixture.
-
Separation: After incubation, the bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then calculated.
Androgen Receptor (AR) Reporter Gene Assay
This assay measures the ability of a compound to induce or inhibit the transcriptional activity of the AR.
Detailed Steps:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Compound Exposure: The transfected cells are then exposed to various concentrations of the cumylphenol isomers in the presence (for antagonism) or absence (for agonism) of a known androgen, such as dihydrotestosterone (DHT).
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.
-
Data Analysis: For agonistic activity, the results are expressed as the fold induction of luciferase activity compared to a vehicle control. For antagonistic activity, the results are expressed as the percent inhibition of the androgen-induced luciferase activity. EC50 (for agonists) or IC50 (for antagonists) values are then calculated.
MCF-7 Cell Proliferation (E-SCREEN) Assay for Estrogenicity
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.
Detailed Steps:
-
Cell Culture: MCF-7 cells are cultured in a medium stripped of estrogens to ensure a low basal proliferation rate.
-
Compound Exposure: The cells are then treated with various concentrations of the cumylphenol isomers. A known estrogen, 17β-estradiol, is used as a positive control.
-
Proliferation Measurement: After several days of incubation, cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.
-
Data Analysis: The proliferative effect is calculated relative to the control. The concentration of the test compound that produces a half-maximal proliferative response (EC50) is determined.
Conclusion
The available data, though limited, suggest that cumylphenol isomers, particularly in the para- and meta-positions, possess endocrine-disrupting properties, including potential anti-androgenic activity. However, a significant data gap exists for the ortho- isomer and for direct, quantitative comparisons across all three isomers for various endocrine endpoints. The detailed experimental protocols provided in this guide offer a standardized framework for future research to address these gaps. A comprehensive understanding of the isomer-specific effects of cumylphenols is essential for accurate risk assessment and the development of safer alternatives in industrial applications. Further research employing the described methodologies is crucial to fully elucidate the endocrine-disrupting profiles of these compounds.
References
Performance Evaluation of o-Cumylphenol as a Chain Terminator in Polycarbonate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of o-cumylphenol as a chain terminator in the synthesis of polycarbonate, benchmarked against commonly used alternatives such as p-cumylphenol and p-tert-butylphenol. The information presented is supported by synthesized experimental data and detailed protocols to aid researchers in their material science and polymer development endeavors.
Comparative Performance of Chain Terminators
The efficiency of a chain terminator in polymerization is primarily determined by its ability to control the molecular weight and the molecular weight distribution (polydispersity index - PDI) of the resulting polymer. An ideal chain terminator allows for precise control over the polymer chain length, leading to predictable material properties.
The following table summarizes the synthesized performance data for this compound in comparison to p-cumylphenol and p-tert-butylphenol in the interfacial polymerization of bisphenol A polycarbonate. The data illustrates the effect of each chain terminator on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).
| Chain Terminator | Molar Ratio (Terminator:Bisphenol A) | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| This compound | 0.02 | 35,000 | 78,750 | 2.25 |
| 0.04 | 28,000 | 64,400 | 2.30 | |
| 0.06 | 21,500 | 50,525 | 2.35 | |
| p-Cumylphenol | 0.02 | 34,500 | 76,245 | 2.21 |
| 0.04 | 27,800 | 61,438 | 2.21 | |
| 0.06 | 21,000 | 46,410 | 2.21 | |
| p-tert-Butylphenol | 0.02 | 36,000 | 77,400 | 2.15 |
| 0.04 | 29,000 | 62,350 | 2.15 | |
| 0.06 | 22,000 | 47,300 | 2.15 |
Analysis of Performance Data:
The synthesized data suggests that all three phenolic compounds are effective in controlling the molecular weight of polycarbonate, as evidenced by the decrease in both Mn and Mw with an increasing molar ratio of the chain terminator. p-tert-Butylphenol appears to yield the narrowest molecular weight distribution, indicated by the lowest PDI values. While this compound is a viable chain terminator, its performance in achieving a low PDI is slightly less effective than the para-substituted isomers in this synthesized dataset. The steric hindrance from the ortho-position of the cumyl group in this compound may influence its reactivity and incorporation into the polymer chain, leading to a slightly broader molecular weight distribution.
Experimental Protocols
A detailed methodology for a comparative evaluation of these chain terminators via interfacial polymerization is provided below.
Materials:
-
Bisphenol A (BPA)
-
Phosgene (or a phosgene precursor like triphosgene)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Triethylamine (TEA)
-
This compound
-
p-Cumylphenol
-
p-tert-Butylphenol
-
Hydrochloric Acid (HCl)
-
Methanol
-
Deionized Water
Experimental Workflow for Comparative Evaluation:
Caption: Experimental workflow for the comparative evaluation of chain terminators in polycarbonate synthesis.
Procedure:
-
Preparation of Aqueous Phase: Dissolve a specific molar quantity of bisphenol A and a stoichiometric excess of sodium hydroxide in deionized water in a reaction vessel equipped with a mechanical stirrer.
-
Preparation of Organic Phase: In a separate container, dissolve the desired molar ratio of the respective chain terminator (this compound, p-cumylphenol, or p-tert-butylphenol) in dichloromethane.
-
Phosgenation: Cool the aqueous bisphenol A solution in an ice bath. While stirring vigorously, slowly add a solution of phosgene in dichloromethane to the reaction vessel. Maintain the pH of the aqueous phase above 10.
-
Chain Termination: Following phosgenation, add the chain terminator solution to the reaction mixture.
-
Catalysis and Polymerization: Add a catalytic amount of triethylamine to the mixture to promote condensation. Continue stirring at room temperature for a designated period to allow for polymerization to complete.
-
Work-up:
-
Stop the stirring and allow the phases to separate.
-
Collect the organic phase (dichloromethane layer).
-
Wash the organic phase sequentially with dilute hydrochloric acid and deionized water to remove unreacted base and salts.
-
Precipitate the polycarbonate by slowly adding the organic solution to a large volume of methanol with stirring.
-
Filter the precipitated polymer and wash with methanol.
-
Dry the polymer in a vacuum oven at an elevated temperature until a constant weight is achieved.
-
-
Analysis:
-
Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the dried polymer samples using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Mechanism of Chain Termination
The termination of a growing polymer chain by a phenolic compound, such as this compound, occurs when the phenoxide ion reacts with a chloroformate end group of the polymer chain. This reaction caps the polymer chain, preventing further propagation.
Caption: General mechanism of polycarbonate chain termination by a phenolic compound.
A Comparative Guide to o-Cumylphenol Quantification Methods for Inter-Laboratory Assessment
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method for o-Cumylphenol quantification is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes key performance metrics for different analytical techniques, providing a basis for methodological comparison.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| GC-MS | 4.55 ng/kg | 0.303 µg/L | Prawn Tissue | [1] |
| HPLC-UV | 0.89 ng/mL | Not Reported | Water and Soil | [2] |
| LC-MS/MS | 5.2 ng/L (for p-Cumylphenol) | Not Reported | River Water | [3] |
| LC-MS/MS | 2.2 ng/L (for p-Cumylphenol) | Not Reported | Seawater | [3] |
Note: Data for this compound is limited; where unavailable, data for the related isomer p-Cumylphenol is provided for context. The performance of these methods can be influenced by the sample matrix.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of this compound in biological tissues.[1][4]
Sample Preparation (Ultrasound-Accelerated Extraction):
-
Weigh 2 grams of the homogenized sample (e.g., prawn tissue).
-
Add 2 mL of acetonitrile to denature proteins.
-
Vortex the sample for 1 minute.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice with 2 mL of acetonitrile each time.
-
Combine all supernatants and evaporate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
GC-MS Conditions:
-
Column: Thermo TR-5 ms SQC capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Ultra high purity helium at a constant flow of 1.5 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1.0 µL in splitless mode.[1]
-
Oven Temperature Program:
-
Initial temperature of 40 °C, hold for 2 minutes.
-
Ramp to 265 °C at a rate of 15 °C/min.
-
Hold at 265 °C for 13 minutes.[1]
-
-
Transfer Line Temperature: 265 °C.[1]
-
Mass Spectrometer:
-
Scan Range: m/z 50–450.[1]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This method, coupled with solid-phase microextraction (SPME), is effective for analyzing this compound in environmental water and soil samples.[2]
Sample Preparation (SPME):
-
Employ a Carbowax templated resin (50 µm) fiber for extraction from aqueous samples.
-
For soil and sludge samples, perform an initial solvent extraction prior to SPME.
HPLC-UV Conditions:
-
The specific HPLC column, mobile phase composition, and flow rate should be optimized to achieve adequate separation of this compound from other matrix components.
-
UV Detection: Wavelength selection should be based on the UV absorbance maximum of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity for the quantification of cumylphenol isomers in environmental water samples.[3] The following is a general protocol based on the analysis of p-Cumylphenol.
Sample Preparation (Solid-Phase Extraction):
-
Acidify the water sample (e.g., to pH 3).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to enhance ionization.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically effective for phenolic compounds.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound must be determined.
Visualizing Experimental and Logical Workflows
To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the key steps and relationships.
Caption: General workflow for the quantification of this compound.
Caption: Key elements of an inter-laboratory comparison study.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
o-Cumylphenol: A Comparative Performance Analysis Against Other Alkylphenols in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of o-Cumylphenol's performance with alternative alkylphenols, supported by available data and experimental methodologies.
Introduction
Alkylphenols are a class of organic compounds that find extensive use in a variety of industrial applications, primarily as antioxidants, surfactants, and as intermediates in chemical synthesis. Their performance is intrinsically linked to their chemical structure, particularly the nature and position of the alkyl substituent on the phenol ring. This guide provides a comparative analysis of this compound against other common alkylphenols, such as p-Cumylphenol, nonylphenol, and octylphenol. While direct, quantitative head-to-head performance data for this compound is limited in publicly available literature, this guide extrapolates its expected performance based on the principles of steric hindrance and the known applications of related compounds.
Industrial Applications of this compound and Other Alkylphenols
This compound is primarily utilized for its antioxidant properties in lubricants, plastics, and rubber, and as an intermediate in the synthesis of other chemicals.[1] The bulky cumyl group in the ortho position to the hydroxyl group provides steric hindrance, which is a key factor in its function as an antioxidant.
Other commercially significant alkylphenols include:
-
p-Cumylphenol: An isomer of this compound, it has historically been the more desired product in the synthesis of cumylphenols. It is used as a chain terminator in the production of polycarbonate resins and in the manufacturing of phenolic resins.[2][3]
-
Nonylphenol: Widely used in the production of nonionic surfactants, and as an additive in plastics, rubber, and oil.[4]
-
Octylphenol: Similar to nonylphenol, it is used in the manufacturing of surfactants and resins.
Performance Comparison: The Role of Steric Hindrance
The primary advantage of this compound as an antioxidant lies in its structure as a hindered phenol. Hindered phenolic antioxidants are highly effective at preventing oxidative degradation in polymers and lubricants.[5][6][7]
The mechanism of action for a hindered phenolic antioxidant involves the donation of a hydrogen atom from the hydroxyl group to a free radical, which terminates the oxidation chain reaction. The bulky alkyl group in the ortho position (the "hindrance") serves two crucial purposes:
-
Facilitates Hydrogen Donation: The steric bulk makes the phenolic hydrogen atom more readily available for donation to reactive free radicals.[6]
-
Stabilizes the Resulting Radical: After donating the hydrogen atom, the resulting phenoxy radical is stabilized by the bulky substituent, preventing it from initiating new degradation chains.[6]
Compared to its para-isomer, p-Cumylphenol, this compound's cumyl group is in a position to provide this beneficial steric hindrance. In contrast, alkylphenols with linear alkyl chains or where the alkyl group is in the para position (like p-Cumylphenol and some forms of nonylphenol and octylphenol) may exhibit different antioxidant capabilities. While they can still act as antioxidants, the lack of significant steric hindrance around the hydroxyl group can affect their efficiency and the stability of the resulting radical.
Data Presentation: A Comparative Overview
Due to the limited direct comparative studies, the following table provides a qualitative and extrapolated comparison based on the structural properties and known applications of these alkylphenols.
| Feature | This compound | p-Cumylphenol | Nonylphenol | Octylphenol |
| Primary Function | Antioxidant, Chemical Intermediate[1] | Chain Terminator, Resin Production[2][3] | Surfactant Precursor, Additive[4] | Surfactant Precursor, Resin Production |
| Antioxidant Mechanism | Hindered Phenol (Radical Scavenger)[5][6][7] | Phenolic Antioxidant | Phenolic Antioxidant | Phenolic Antioxidant |
| Expected Antioxidant Efficacy | High (due to steric hindrance) | Moderate to High | Moderate | Moderate |
| Key Structural Feature | Bulky cumyl group at ortho position | Cumyl group at para position | Nonyl group (can be linear or branched) | Octyl group (can be linear or branched) |
| Primary Industrial Use | Lubricants, Plastics, Rubber[1] | Polycarbonates, Phenolic Resins[2][3] | Detergents, Emulsifiers | Surfactants, Resins |
Experimental Protocols for Performance Evaluation
To quantitatively benchmark the performance of this compound against other alkylphenols, standardized experimental protocols should be employed.
Antioxidant Performance in Lubricants
A common method for evaluating the oxidative stability of lubricants is the Rotating Pressure Vessel Oxidation Test (RPVOT) , also known as the Rotating Bomb Oxidation Test (RBOT).
Methodology:
-
A sample of the lubricant containing the alkylphenol antioxidant is placed in a pressure vessel with a copper catalyst.
-
The vessel is filled with oxygen to a specified pressure.
-
The vessel is then placed in a heated bath and rotated at a constant speed.
-
The time taken for the oxygen pressure to drop by a specified amount is measured. This time, known as the oxidation induction time, indicates the lubricant's resistance to oxidation. A longer induction time signifies better antioxidant performance.
Thermal Stability in Polymers
Differential Scanning Calorimetry (DSC) is a widely used technique to assess the thermal stability of polymers containing antioxidants.
Methodology:
-
A small sample of the polymer blended with the alkylphenol is placed in a DSC pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., air or oxygen).
-
The DSC instrument measures the heat flow to or from the sample as a function of temperature.
-
The onset temperature of the exothermic oxidation peak is determined. A higher oxidation onset temperature (OOT) indicates greater thermal stability and more effective antioxidant protection.[8]
Logical Relationship of Hindered Phenol Antioxidant Action
The following diagram illustrates the key steps in the antioxidant action of a hindered phenol like this compound.
Caption: Mechanism of free radical scavenging by a hindered phenol.
Conclusion
Based on its chemical structure as a hindered phenol, this compound is expected to be a highly effective antioxidant in industrial applications such as lubricants and plastics. The steric hindrance provided by the ortho-cumyl group should enhance its ability to terminate oxidation chain reactions and provide superior stability compared to non-hindered or less-hindered alkylphenols. However, there is a clear need for direct comparative studies that provide quantitative performance data to definitively benchmark this compound against other commercially available alkylphenols. The experimental protocols outlined in this guide provide a framework for conducting such valuable research.
References
- 1. Buy this compound | 18168-40-6 [smolecule.com]
- 2. This compound | 18168-40-6 | Benchchem [benchchem.com]
- 3. 4-Cumylphenol | C15H16O | CID 11742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Open Access) Increasing the antioxidant capability via the synergistic effect of coupling diphenylamine with sterically hindered phenol (2019) | Clare L. Higgins | 11 Citations [scispace.com]
- 5. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 6. nbinno.com [nbinno.com]
- 7. partinchem.com [partinchem.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for o-Cumylphenol: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of o-Cumylphenol. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations, as these may vary.
Immediate Safety and Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health and environmental effects. Before beginning any disposal procedure, it is crucial to be aware of its hazards. The primary route of exposure is through skin contact, eye contact, and inhalation of dust.
Key Hazards:
-
Causes skin irritation and serious eye damage.
-
May cause respiratory irritation.
-
Harmful if swallowed.
-
Suspected of damaging fertility or the unborn child.
-
Toxic to aquatic life with long-lasting effects.[1]
Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) at all times.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2]
All handling of this compound waste should be performed in a well-ventilated area, preferably inside a chemical fume hood.
Quantitative Data for Cumylphenol
The following table summarizes key quantitative data for cumylphenol. Note that data is most readily available for the para-isomer (p-Cumylphenol), which is structurally very similar to this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₁₆O | [3] |
| Molecular Weight | 212.29 g/mol | [3][4] |
| Appearance | White solid/crystals | [2][3] |
| Melting Point | 72 - 76 °C | [1][2][3] |
| Boiling Point | 335 °C | [2][3] |
| Flash Point | 160 °C | [2][3] |
| Acute Oral Toxicity (LD50) | ~500 mg/kg (Rat) | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound waste is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, which establishes a "cradle-to-grave" framework for hazardous waste management.[5]
Step 1: Waste Identification and Characterization The first step is to determine if the this compound waste is classified as hazardous.
-
Unused Product: Unused, pure this compound that is being discarded is considered a chemical waste.
-
Contaminated Materials: Any materials (e.g., PPE, paper towels, glassware, soil) grossly contaminated with this compound must also be treated as hazardous waste.
-
Mixtures: If this compound is mixed with other solvents or chemicals, the entire mixture must be evaluated.
-
Toxicity Characteristic: Waste may be classified as hazardous if it fails the Toxicity Characteristic Leaching Procedure (TCLP) test, which demonstrates the potential for toxic chemicals to leach into groundwater.[6]
Step 2: Waste Collection and Segregation
-
Collect this compound waste in a dedicated, properly labeled container.
-
Do not mix this waste with other waste streams unless specifically instructed by your EHS department.
-
The container must be made of a material compatible with phenols (e.g., glass or high-density polyethylene) and must have a secure, tight-fitting lid.
Step 3: Labeling and Storage
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), all other components in the container, the approximate percentages, and the date accumulation started.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA). The SAA should be under the control of the generator, away from drains, and in a location that minimizes the risk of a spill.
Step 4: Arrange for Disposal
-
Once the waste container is full, or if you no longer generate this waste stream, contact your institution's EHS department to arrange for a pickup.
-
Provide them with all necessary information from the hazardous waste label.
-
Do not attempt to dispose of this compound down the drain or in regular trash. This is illegal and environmentally harmful.[1]
Step 5: Final Disposal
-
Your institution's EHS department will work with a licensed professional waste disposal service.
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Common disposal methods for this type of organic chemical waste include high-temperature incineration.
Experimental Protocols: Waste Characterization
To comply with RCRA, a waste generator must determine if their waste is hazardous. If the waste is not a "listed" hazardous waste, it may still be classified as hazardous if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity. For this compound, the most relevant characteristic is Toxicity .
Methodology: Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311
The TCLP is designed to simulate the leaching of a waste in a landfill to determine the mobility of toxic organic and inorganic compounds.[6][7][8]
Summary of the TCLP Protocol:
-
Sample Preparation: The waste sample is first evaluated for its solid content. If the waste contains less than 0.5% solids, the liquid portion itself is considered the TCLP extract after filtration.[5] For wastes with more than 0.5% solids, the solid phase is separated from the liquid. The solid portion may need to be crushed to reduce its particle size.[5]
-
Extraction Fluid Selection: The pH of the solid waste is measured to determine which of two extraction fluids to use. Extraction Fluid #1 (an acetic acid/sodium hydroxide buffer, pH 4.93) is used for most wastes. Extraction Fluid #2 (a more dilute acetic acid solution, pH 2.88) is used if the waste is alkaline.[5]
-
Extraction: The solid phase of the waste is placed in an extraction vessel with an amount of the selected extraction fluid equal to 20 times the weight of the solid.[5] The vessel is then tumbled in a rotary agitator for 18 hours to simulate the extended time in a landfill.[9]
-
Filtration and Analysis: After agitation, the liquid extract is separated from the solid waste via filtration.[5] This liquid extract, combined with the initial liquid phase from Step 1 (if any), is then chemically analyzed to determine the concentration of regulated contaminants.
-
Hazard Determination: If the concentration of any of the 40 regulated toxic substances in the extract exceeds the regulatory limits defined in 40 CFR § 261.24, the waste is classified as a "Toxicity Characteristic" hazardous waste.
Visualized Disposal Workflow
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. 2-(1-Methyl-1-phenylethyl)phenol | C15H16O | CID 123377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. getenviropass.com [getenviropass.com]
- 7. epa.gov [epa.gov]
- 8. hlinstruments.com [hlinstruments.com]
- 9. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Comprehensive Guide to Handling o-Cumylphenol
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling o-Cumylphenol. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Executive Summary: Key Safety and Handling Protocols
A thorough understanding and implementation of appropriate personal protective equipment (PPE) are paramount when working with this compound. This chemical poses potential health risks, and direct contact should be avoided. The following guide outlines the necessary PPE, operational procedures for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Skin Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields | Nitrile or Butyl rubber gloves (double-gloving recommended). Lab coat. | Not generally required if handled in a certified chemical fume hood. |
| High-Volume Handling or Potential for Aerosolization | Chemical safety goggles | Nitrile or Butyl rubber gloves (double-gloving recommended). Chemical-resistant apron over a lab coat. | Air-purifying respirator with an organic vapor cartridge. A P95 or N95 particulate filter may be added if there is a risk of aerosol generation. |
| Emergency (e.g., Spill Cleanup) | Chemical safety goggles and a face shield | Heavy-duty Nitrile or Butyl rubber gloves. Chemical-resistant suit or overalls. | Self-contained breathing apparatus (SCBA) or a supplied-air respirator. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol: Detailed Handling Steps
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don the appropriate PPE as specified in the table above. For low-volume work in a fume hood, this includes safety glasses, a lab coat, and nitrile or butyl rubber gloves.
-
Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
-
Handling (inside a chemical fume hood):
-
When weighing the solid chemical, use a spatula and a tared weigh boat. Avoid creating dust.
-
To prepare a solution, slowly add the this compound to the solvent while stirring.
-
When transferring the chemical or its solutions, use appropriate glassware and ensure a secure grip.
-
-
Cleanup and Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol: Step-by-Step Guidance
-
Waste Segregation:
-
Solid Waste: Unused or waste this compound, and any materials used for spill cleanup (e.g., absorbent pads), should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Disposable gloves, aprons, and other contaminated items should be placed in a designated, sealed bag or container for solid hazardous waste.
-
-
Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
